Phosphate(2-), dioxo-
Description
Historical Context and Evolution of Phosphorus Oxoanion Chemistry
The journey into the world of phosphorus chemistry began with Hennig Brand's isolation of elemental phosphorus in 1669. rsc.org This discovery paved the way for extensive exploration of phosphorus compounds. By the 19th century, chemists such as Carl Wilhelm Scheele and Jöns Jacob Berzelius had made significant strides in characterizing various phosphorus oxyacids, including phosphorous acid (H₃PO₃), the parent acid of the hydrogen phosphite (B83602) anion. The synthesis of stable crystalline salts like sodium hydrogen phosphite pentahydrate (Na₂HPO₃·5H₂O) in the mid-1800s provided concrete evidence of the anion's existence and stability.
The understanding of phosphorus oxoanions has evolved significantly since these early discoveries. Initially, the focus was on simple phosphates, which are ubiquitous in biology and geology. researchgate.net However, research later expanded to include phosphorus compounds in lower oxidation states, such as phosphites and hypophosphites. oup.com These species were once considered mere laboratory curiosities, but recent geochemical research suggests that phosphite (HPO₃²⁻) may have constituted a significant portion of the dissolved phosphorus in Earth's oceans during the Great Oxidation Event, highlighting its potential role in prebiotic chemistry. The study of various phosphorus oxoanions, including arsenate (AsO₄³⁻) and vanadate, has provided comparative insights into their environmental behavior and interaction with mineral surfaces. nih.govscielo.br This historical progression from simple identification to understanding their complex roles in environmental and biological systems underscores the expanding importance of phosphorus oxoanion chemistry. aau.dk
Significance of the Hydrogen Phosphite Anion in Contemporary Chemical Research
The hydrogen phosphite anion (HPO₃²⁻) is a versatile building block and ligand in modern chemical research, with applications spanning coordination chemistry, materials science, and catalysis.
In coordination chemistry , the HPO₃²⁻ anion acts as a versatile ligand, capable of binding to metal ions in various modes, including as a bridging or chelating agent. mdpi.com This leads to the formation of a diverse array of metal phosphite frameworks with layered, chain-like, or three-dimensional structures. sci-hub.st These materials are of interest for their potential applications in areas like ion-exchange, separation, and catalysis. sci-hub.st For instance, complexes with transition metals like copper (CuHPO₃·H₂O) and tin (SnHPO₃) have been synthesized and structurally characterized. The ability of phosphonate (B1237965) groups to strongly bind di- and trivalent metal ions makes them effective chelating agents. wikipedia.org
In materials science , metal phosphonates are investigated for a wide range of applications. mdpi.com Tin phosphite (SnHPO₃) has shown promise as an anode material for solid-state lithium-ion batteries. The development of porous metal phosphonates has been a significant area of research, driven by the success of related metal-organic frameworks (MOFs). mdpi.com These materials are explored for gas separation, including CO₂ capture. mdpi.com Furthermore, the hydrogen phosphite anion is a key component in the synthesis of nonlinear optical (NLO) materials, such as BaSc₂(HPO₃)₄(H₂O)₂, which exhibits a three-dimensional anionic framework. rsc.org
In catalysis , phosphite-containing ligands are highly valued. acs.org While organophosphites are more common in homogeneous catalysis, the fundamental properties of the inorganic hydrogen phosphite anion inform the design of these ligands. acs.orgalfachemic.com Phosphite ligands are known for their role in asymmetric hydrogenation and hydroformylation reactions. acs.orgmdpi.com The hydrogen phosphite anion itself can participate in catalytic cycles; for example, the enzyme phosphite dehydrogenase (PTDH) catalyzes the oxidation of phosphite to phosphate (B84403), a reaction of interest in biocatalysis and the development of noncanonical redox cofactors. escholarship.orgnih.govosti.govresearchgate.net Furthermore, the phosphite dianion has been shown to activate enzymes involved in central metabolic pathways. acs.org
Fundamental Chemical Structures and Bonding Considerations of the Anion
The hydrogen phosphite anion, HPO₃²⁻, features a central phosphorus atom in a +3 oxidation state. acs.org It is structurally distinct from the phosphate anion (PO₄³⁻). The HPO₃²⁻ anion possesses a pseudo-tetrahedral or pseudo-pyramidal geometry. researchgate.netiucr.org The central phosphorus atom is bonded to three oxygen atoms and one hydrogen atom. researchgate.netwikipedia.org A key structural feature is the direct P-H bond, which means the hydrogen is not acidic and is covalently bound to the phosphorus center. wikipedia.org
The negative charges are delocalized across the three oxygen atoms through resonance, which contributes to the anion's stability. This delocalization results in P-O bond lengths that are intermediate between single and double bonds. The geometry of the anion can be influenced by its environment, such as in a crystal lattice where it interacts with metal cations and water molecules through ionic and hydrogen bonds. mdpi.comiucr.org
Detailed structural parameters have been determined from X-ray diffraction studies of various metal phosphite salts. These studies provide precise measurements of bond lengths and angles within the HPO₃²⁻ anion.
| Compound | P–O Bond Lengths (Å) | O–P–O Bond Angles (°) | Reference |
|---|---|---|---|
| Ti₂(HPO₃)₃ | 1.502 - 1.547 | Not specified | researchgate.net |
| Piperizinium hydrogen phosphite monohydrate | Mean: 1.521 | Mean: 112.48 | iucr.org |
| CaZn(HPO₃)₂ | 1.501 - 1.520 (for P1) | 110.97 - 112.78 (for P1) | rsc.org |
| General Statistical Evaluation | 1.498 - 1.548 | 109.8 - 114.0 | acs.org |
Note: The range of values reflects the different chemical environments of the HPO₃²⁻ anion in various crystalline structures.
Overview of Research Trajectories for Phosphorus(III) Oxoanions
The chemistry of Phosphorus(III) oxoanions, particularly phosphonates, is a dynamic field with several promising research directions.
One major trajectory is the continued development of advanced materials . Researchers are focusing on designing and synthesizing novel metal phosphonate frameworks with tailored properties. mdpi.com This includes creating more complex porous structures for applications in gas storage and separation, as well as developing new materials for electrochemical devices like batteries and fuel cells. mdpi.com The use of cleaner synthetic methods, such as mechanochemical and high-throughput synthesis, is also a growing trend. mdpi.comrsc.org
Another significant area is in catalysis . The design of new phosphite-based ligands for asymmetric catalysis remains a key objective, aiming to improve enantioselectivity and efficiency in the synthesis of chiral molecules for pharmaceuticals and agrochemicals. acs.org There is also increasing interest in the biocatalytic potential of enzymes that interact with phosphite, such as phosphite dehydrogenase, for applications in green chemistry and cofactor regeneration. escholarship.orgnih.gov
Furthermore, the role of phosphonates and related compounds in medicinal chemistry is expanding. frontiersin.org While the HPO₃²⁻ anion itself is simple, it is a fundamental component of more complex organophosphorus compounds, including bisphosphonates used to treat bone disorders and acyclic nucleoside phosphonates that act as antiviral drugs. wikipedia.orgfrontiersin.org Future research will likely focus on developing new phosphonate-based drugs and prodrug strategies to improve their delivery and efficacy. frontiersin.orgrsc.org
Finally, the exploration of phosphite's role in prebiotic chemistry and its biogeochemical cycle continues to be an active area of research. oup.com Understanding the sources, sinks, and transformations of reduced phosphorus oxoanions in the environment provides fundamental insights into the global phosphorus cycle and the origins of life. oup.comacs.org
Structure
3D Structure
Properties
CAS No. |
12359-19-2 |
|---|---|
Molecular Formula |
O2P- |
Molecular Weight |
62.973 g/mol |
InChI |
InChI=1S/HO2P/c1-3-2/h(H,1,2)/p-1 |
InChI Key |
GQZXNSPRSGFJLY-UHFFFAOYSA-M |
SMILES |
[O-]P=O |
Canonical SMILES |
[O-]P=O |
Other CAS No. |
15460-68-1 12359-19-2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Hydrogen Phosphite Containing Compounds
Hydrothermal Synthesis Approaches
Hydrothermal synthesis, a technique involving chemical reactions in aqueous solutions at elevated temperatures and pressures, has proven to be a highly effective method for growing high-quality single crystals of various metal hydrogen phosphites. sc.edu The properties of water as a solvent change significantly under these conditions, enhancing its ability to dissolve reactants and facilitate crystal growth. youtube.com
Conditions for Crystal Growth and Phase Purity
The formation of well-defined crystalline structures and the assurance of phase purity are paramount in the synthesis of functional materials. In the hydrothermal synthesis of hydrogen phosphite (B83602) compounds, several factors, including temperature, reaction duration, and the use of mineralizers or templating agents, play a crucial role.
For instance, the synthesis of two new lanthanum phosphite hydrates, La₂(H₂O)(HPO₃)₃ and La₂(H₂O)₂(HPO₃)₃, was achieved via a hydrothermal method, yielding single crystals suitable for X-ray diffraction analysis. researchgate.net Similarly, three new gallium phosphites, A[Ga(HPO₃)₂] (where A = K, NH₄, Rb), were synthesized under mild hydrothermal conditions, resulting in high-quality single crystals. researchgate.net The successful growth of these crystals underscores the efficacy of the hydrothermal route in producing materials with high crystallinity.
The phase of the resulting product can be highly sensitive to the reaction conditions. In the synthesis of hydroxyapatite (B223615), for example, the degree of crystallinity was found to increase with the hydrothermal process temperature. plos.org Furthermore, the decomposition of hydroxyapatite into other phases at high temperatures was influenced by the pH of the medium. researchgate.net
The table below summarizes the hydrothermal synthesis conditions for a selection of hydrogen phosphite-containing compounds, highlighting the parameters that influence crystal growth and phase purity.
| Compound/Material | Precursors | Temperature (°C) | Time | Key Findings on Crystal Growth/Phase Purity |
| Calcium Hydrogen Phosphite (CaHPO₃) | Ca(NO₃)₂·4H₂O, H₃PO₃, NH₄ClO₄, NH₄OH | 150-200 | 7 days | Yielded sparkling colorless prisms. nih.gov |
| Lanthanide Phosphite Nanowires/Nanorods | Anhydrous lanthanide chloride, Na₃PO₄·12H₂O, H₃PO₄, Pluronic P123 | Not specified | Not specified | Surfactant Pluronic P123 was crucial for uniform morphology and good crystallinity. cambridge.org |
| Potassium Phosphatoantimonate (K₈Sb₈P₂O₂₉·8H₂O) | Sb₂O₃/SbCl₃, H₃PO₄/potassium phosphates, KOH | 160 | Not specified | Low temperature and high pH favored crystallization. acs.org |
| Uranyl Phosphite/Phosphate (B84403) Compounds | Uranyl nitrate, H₃PO₃, alkali-metal carbonates | Not specified | Hours to days | Phosphites form at shorter reaction times, while phosphates form at longer times. nih.gov |
| Gallium Phosphites (A[Ga(HPO₃)₂]) | Ga₂O₃, H₃PO₃, A₂CO₃ (A=K, Rb) or (NH₄)₂CO₃ | 180 | 4 days | Mild hydrothermal conditions produced high-quality single crystals. researchgate.net |
Influence of Precursors and Stoichiometry
The choice of precursors and their molar ratios is a fundamental aspect of controlling the composition and structure of the final product. The reactivity of the starting materials and their stoichiometry directly impact the reaction pathways and the resulting crystalline phases.
In the synthesis of potassium phosphatoantimonate, the source of antimony (e.g., Sb₂O₃ vs. SbCl₃) influenced the reaction's progress, with SbCl₃ being more active. acs.org The initial Sb/P molar ratio was also found to be a dominating factor in the synthesis. acs.org Similarly, in the production of mesoporous chromium phosphates via a solid-state reaction at low temperature, a mesophase was formed only at atomic ratios of P/Cr ≥ 1.8. rsc.org
The synthesis of lanthanide orthophosphate nanowires demonstrated that the choice of lanthanide precursor dictates the crystal structure of the resulting LnPO₄ compound, with a structural change observed as the ionic radius of the lanthanide decreases. acs.org
The following table details the influence of precursors and stoichiometry on the synthesis of various hydrogen phosphite-containing compounds.
| Target Compound | Precursors | Stoichiometric Ratio (if specified) | Observations on Influence |
| Potassium Phosphatoantimonate | Sb₂O₃, SbCl₃, K₂H₂Sb₂O₇·4H₂O, or Sb₂O₅·4H₂O; H₃PO₄ or potassium phosphates | Sb/P ratio is a dominating factor | SbCl₃ was a more active precursor than Sb₂O₃. acs.org |
| Mesoporous Chromium Phosphates | CrCl₃·6H₂O, NaH₂PO₄·2H₂O | P/Cr ≥ 1.8 | Mesophase formation is dependent on the P/Cr ratio. rsc.orgpurdue.edu |
| Lanthanide Orthophosphates | Lanthanide chlorides, Na₃PO₄·12H₂O, H₃PO₄ | Not specified | The specific lanthanide ion determines the crystal structure (hexagonal vs. tetragonal). acs.org |
| Uranyl Phosphite/Phosphate | Uranyl nitrate, phosphorous acid, cesium carbonate | Varied | The ratio of reactants influences the formation of different uranium phosphite and phosphate phases. acs.orgnih.gov |
Role of pH and Temperature Gradients
The pH of the reaction medium and the temperature profile during hydrothermal synthesis are critical parameters that can direct the formation of specific crystalline phases and morphologies. The solubility of precursors and the stability of intermediate species are often highly dependent on pH and temperature.
In the hydrothermal synthesis of uranyl compounds, the starting pH and reaction duration were identified as key factors in controlling the product, with the reduction of uranium from U(VI) to U(IV) occurring more readily at lower pH. nih.govmdpi.com Similarly, in the formation of other uranyl phosphite and phosphate compounds, higher pH conditions were found to lead to the isolation of transitional, disordered phases. acs.orgnih.gov
The synthesis of hydroxyapatite powders demonstrated that pH is a highly influential variable affecting the yield, crystallinity, and crystal size. plos.org Alkaline conditions tended to produce spherical crystals, while acidic conditions resulted in needle-like nanoparticles. plos.org Temperature also plays a significant role; for instance, in the synthesis of struvite, pure crystals were formed at 60°C, while at higher temperatures (80-120°C), it transformed into dittmarite. undip.ac.id
The table below illustrates the role of pH and temperature in the hydrothermal synthesis of hydrogen phosphite-containing materials.
| Material | pH Range/Value | Temperature (°C) | Effect of pH and Temperature |
| Uranyl Phosphite/Phosphate | Low vs. High | Not specified | Lower pH facilitates the reduction of U(VI) to U(IV). Higher pH leads to disordered phases. nih.govacs.orgnih.govmdpi.com |
| Hydroxyapatite (HAp) | 4, 7, 10 | 90-200 | pH is the most influential variable on yield, crystallinity, and crystal size. Higher temperature increases crystallinity. plos.org |
| Struvite | 7-10 | 60, 80, 120 | Pure struvite forms at 60°C. At 80-120°C, it transforms to dittmarite. undip.ac.id |
| Potassium Phosphatoantimonate | ~12 | 160 | High pH can promote crystallization at lower temperatures. acs.org |
| Calcium Phosphate | 7 | Not specified | pH of 7 resulted in the best luminescence properties. Morphology changed with increasing pH. bohrium.com |
Solid-State Reaction Pathways
Solid-state reactions, which involve the reaction of solid reactants at elevated temperatures, represent an alternative route to hydrogen phosphite-containing compounds. These methods can be advantageous for producing materials that are not stable in aqueous environments or for large-scale production.
Low-Temperature Synthesis Techniques
While many solid-state reactions require high temperatures, there is a growing interest in developing low-temperature techniques to access metastable phases and nanomaterials with high surface areas. These methods are often more energy-efficient and can prevent the decomposition of thermally sensitive compounds.
A notable example is the synthesis of mesoporous chromium phosphates via a solid-state reaction at a low temperature of 353 K (80°C) without the use of a solvent. rsc.org This approach utilized a surfactant template to create a structured mesoporous material. Another facile method operating at moderate temperatures (300–500 °C) involves the use of a hypophosphite salt melt, which acts as a reducing agent, to synthesize low-valent transition metal phosphates. rsc.org
The table below provides examples of low-temperature solid-state synthesis of phosphite-related compounds.
| Compound/Material | Precursors | Temperature (°C) | Key Features of the Method |
| Mesoporous Chromium Phosphates | CrCl₃·6H₂O, NaH₂PO₄·2H₂O, CTAB | 80 | Low-temperature, solvent-free synthesis using a surfactant template. rsc.orgpurdue.edu |
| Low-Valent Transition Metal Phosphates | Transition metal oxides, hypophosphite salt | 300-500 | Reductive salt melt synthesis enabling access to low oxidation states. rsc.org |
| Yavapaiite-type Phosphates | BaCO₃, Sb₂O₃, Sc₂O₃/Yb₂O₃, (NH₄)₂HPO₄ | 800-950 | Conventional high-temperature solid-state reaction. researchgate.net |
Solvent-Free Methods
Solvent-free synthesis methods are gaining traction as environmentally friendly alternatives to traditional solvent-based routes. These "green chemistry" approaches minimize waste and can sometimes offer unique reaction pathways and products. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique.
A sustainable, solvent-free mechanochemical method has been developed to produce phosphite (HPO₃²⁻) by reacting condensed phosphates (e.g., sodium trimetaphosphate, sodium pyrophosphate) with potassium hydride. acs.org This process bypasses the need for hazardous intermediates like white phosphorus. acs.org Solvent-free synthesis has also been employed to create novel cobalt phosphite-oxalates, with the resulting compounds exhibiting interesting structural features and properties like proton conductivity. rsc.org
The following table highlights examples of solvent-free synthesis methods for hydrogen phosphite and related compounds.
| Product | Precursors | Method | Key Advantages |
| Phosphite (HPO₃²⁻) | Condensed phosphates (e.g., Na₃P₃O₉, Na₄P₂O₇), Potassium hydride | Mechanochemistry (Ball Milling) | Sustainable, solvent-free, bypasses hazardous intermediates. acs.org |
| Cobalt Phosphite-Oxalates | Co(OAc)₂·4H₂O, H₃PO₃, H₂C₂O₄·2H₂O, 1,4-bis(3-aminopropyl)piperazine | Solid-state grinding and heating | Solvent-free synthesis yielding novel 1D and 2D structures. rsc.org |
| β-Hydroxyphosphonates | Epoxides, Triethyl phosphite, ZnCl₂ | Solvent-free reaction | Simple, efficient, regioselective, and high-yielding under mild conditions. researchgate.net |
| α-Hydroxyphosphonates | Aldehydes/Ketones, Trialkyl phosphites | Solvent- and catalyst-free under ultrasonic irradiation | An efficient and environmentally friendly method. mdpi.com |
Mechanochemical Activation
Mechanochemical activation has emerged as a sustainable and efficient route for the synthesis of hydrogen phosphite-containing compounds. This solvent-free approach utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid-state precursors.
A notable application of this method is in the production of phosphite from condensed phosphates. acs.orgresearchgate.net By milling condensed phosphates like sodium trimetaphosphate, sodium triphosphate, or sodium pyrophosphate with a hydride source such as potassium hydride, phosphite can be generated in significant yields. acs.orgresearchgate.net This process circumvents the need for the high-energy, environmentally hazardous P4 intermediate common in traditional methods. acs.org Research has shown that factors like the ratio of reactants and milling time can be optimized to maximize phosphite yield and selectivity. acs.orgresearchgate.net For instance, the reduction of sodium pyrophosphate with potassium hydride has been shown to exclusively form the P-H bond of phosphite through hydride phosphorylation. acs.org
Mechanochemical activation is also employed in the synthesis of complex metal phosphates and phosphonates. tandfonline.commdpi.comnih.govnih.govacs.org High-power ball mill activation of a mixture of hydrated zirconium and lanthanum salts with ammonium (B1175870) phosphate, followed by hydrothermal treatment, has been shown to yield highly dispersed crystalline framework ammonium zirconium phosphates. tandfonline.com This method can generate nuclei of the desired phase under the high-pressure conditions of milling, which then act as templates for crystallization. tandfonline.com Similarly, boron-substituted tricalcium phosphate has been synthesized via mechanochemical activation of raw precursors, leading to materials with potential applications in bone tissue engineering. mdpi.comnih.gov In situ monitoring techniques, such as synchrotron-based X-ray diffraction, have been used to study the reaction pathways during the mechanochemical synthesis of hydrogen-bonded metal phosphonates, revealing direct conversion from starting materials to the final product. nih.gov
| Phosphate Source | Hydride Source | Optimized Yield (%) | Reference |
| Sodium Trimetaphosphate | Potassium Hydride | 44 | acs.org |
| Sodium Triphosphate | Potassium Hydride | 58 | acs.org |
| Sodium Pyrophosphate | Potassium Hydride | 44 | acs.org |
| Sodium Fluorophosphate | Potassium Hydride | 84 | acs.org |
| Sodium Polyphosphate | Potassium Hydride | 55 | acs.org |
Solution-Phase Synthetic Strategies
Solution-phase methods offer a high degree of control over the composition, purity, and morphology of hydrogen phosphite-containing compounds. These strategies are widely used for the synthesis of a variety of materials, from simple salts to complex organometallic compounds.
Precipitation and Crystallization Processes
Precipitation and crystallization from aqueous or non-aqueous solutions are fundamental techniques for isolating hydrogen phosphite compounds. The reaction of metal carbonates, such as those of rubidium, cesium, or thallium, with phosphorous acid in solution leads to the formation of crystalline acid phosphites like RbH2PO3, CsH2PO3, and TlH2PO3. researchgate.net Similarly, calcium hydrogen phosphite (CaHPO3) has been synthesized via hydrothermal methods, resulting in a chiral crystal structure. iucr.org
The purification of phosphonic acids, which are closely related to hydrogen phosphites, often relies on crystallization and precipitation. beilstein-journals.orgnih.gov Due to their high polarity, purification can be challenging, but methods like salt formation and subsequent precipitation can be effective. researchgate.net For example, forming a triethylammonium (B8662869) salt of a phosphonate (B1237965) allows it to be dissolved in an organic solvent, from which the sodium salt can be precipitated by adding a sodium iodide solution. researchgate.net The pH of the solution is a critical parameter in the crystallization of these compounds, as demonstrated by the crystallization of sodium salts of bisphosphonates at a pH of around 3.5. researchgate.net
Ligand-Assisted Synthesis
In ligand-assisted synthesis, organic ligands are used to direct the formation of specific structures and to stabilize the resulting metal-phosphite complexes. This approach is particularly important in the field of coordination chemistry and catalysis.
The synthesis of iridium triaryl phosphite complexes, for instance, involves the reaction of iridium precursors with triaryl phosphite ligands in solution. rsc.org These reactions can lead to the formation of complexes where the phosphite ligand is coordinated to the metal center. rsc.org Furthermore, these coordinated ligands can undergo intramolecular reactions, such as the cleavage of C-H bonds, leading to the formation of new metal-carbon bonds. rsc.org
Phosphite-containing ligands have also been developed for applications in asymmetric catalysis. acs.org For example, phosphite-phosphine ligands have been synthesized and used in rhodium-catalyzed hydrogenation reactions, achieving high enantioselectivities. acs.org The design of these ligands often involves incorporating chiral backbones to induce stereoselectivity in the catalytic transformation. acs.org The synthesis of such ligands can be modular, allowing for the systematic variation of their steric and electronic properties to optimize catalytic performance. acs.orgnih.gov
Fabrication of Nanostructured Materials Incorporating Hydrogen Phosphite
The incorporation of hydrogen phosphite into nanostructured materials opens up possibilities for new applications in areas such as catalysis, adsorption, and energy storage. diva-portal.orgcsuohio.edu Various strategies have been developed to control the size, shape, and assembly of these nanomaterials.
Templated Synthesis
Templated synthesis utilizes a pre-existing structure (a template) to direct the formation of the desired nanostructure. This can involve either hard templates (e.g., porous membranes) or soft templates (e.g., surfactant micelles).
A notable example is the synthesis of nanostructured zinc phosphite using cetyltrimethylammonium (CTA+) cations as a template. acs.orgnih.gov In this hydro(solvo)thermal method, the long carbon tails of the CTA+ surfactant molecules organize to form a lamellar liquid-crystalline structure, which then templates the formation of 2D inorganic sheets of zinc phosphite. acs.orgnih.gov This results in a material with a large interlayer spacing. acs.orgnih.gov Similarly, alkyl phosphates have been used as in-situ templates for the synthesis of nanostructured hydroxyapatite, where the alkyl phosphate acts as both the phosphorus source and the structure-directing agent. psu.edu The morphology of the resulting nanostructure can be controlled by the choice of the alkyl phosphate. psu.edu
Self-Assembly Processes
Self-assembly is a bottom-up approach where molecules or nanoparticles spontaneously organize into ordered structures driven by non-covalent interactions such as hydrogen bonding and π-π stacking.
Phosphonic acids, which contain the same functional group as hydrogen phosphite, are known to self-assemble into various hydrogen-bonded motifs. mdpi.com In solution, tert-butylphosphonic acid has been shown to form highly symmetric cage-like tetramers held together by eight hydrogen bonds. mdpi.com The ability of phosphonic acids to form these extended hydrogen-bonded networks is crucial for their use in creating self-assembled monolayers (SAMs) on various surfaces. mdpi.com The self-assembly of 1-pyrylphosphonic acid has been exploited to create two-dimensional supramolecular structures through a combination of strong hydrogen bonding and π-π stacking. acs.org These structures can be deposited as polycrystalline films on solid supports. acs.org
Structural Elucidation and Crystallographic Investigations of Hydrogen Phosphite Compounds
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as the definitive method for the precise determination of the atomic arrangement within a crystalline solid. This technique allows for the unambiguous elucidation of unit cell parameters, space group symmetry, and the intricate details of crystal packing and intermolecular interactions.
The analysis of single-crystal X-ray diffraction data provides the fundamental crystallographic parameters of a compound. These include the dimensions of the unit cell (the smallest repeating unit of a crystal) and the space group, which describes the symmetry elements present in the crystal structure. A variety of hydrogen phosphite (B83602) compounds have been characterized using this method, revealing a range of crystal systems and space groups.
For instance, the synthesis and single-crystal X-ray diffraction analysis of several alkali metal and thallium(I) hydrogen phosphites have provided detailed structural information. researchgate.net The crystallographic data for rubidium hydrogen phosphite (RbH₂PO₃), cesium hydrogen phosphite (CsH₂PO₃), and thallium hydrogen phosphite (TlH₂PO₃) highlight the influence of the cation on the resulting crystal structure. researchgate.net Similarly, a novel hybrid phosphite, (C₄N₂H₁₄)[Co(H₂PO₃)₄]·2H₂O, was found to crystallize in the triclinic space group P-1. researchgate.net Another example, butane-1,4-diamine zinc(II) hydrogen phosphite, crystallizes in the monoclinic space group P2₁/c. iucr.org The compound CaHPO₃ crystallizes in the chiral space group P4₃2₁2. nih.gov
Table 1: Crystallographic Data for Selected Hydrogen Phosphite Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Rubidium Hydrogen Phosphite | RbH₂PO₃ | Monoclinic | P2₁/c | 7.530(2) | 8.634(2) | 12.426(2) | 90 | 102.46(3) | 90 | 788.8(3) | 8 | researchgate.net |
| Cesium Hydrogen Phosphite | CsH₂PO₃ | Monoclinic | P2₁/c | 7.930(2) | 8.929(2) | 13.163(3) | 90 | 104.84(3) | 90 | 900.9(4) | 8 | researchgate.net |
| Thallium Hydrogen Phosphite | TlH₂PO₃ | Orthorhombic | Pna2₁ | 6.603(1) | 6.785(1) | 8.836(2) | 90 | 90 | 90 | 395.9(1) | 4 | researchgate.net |
| (C₄N₂H₁₄)[Co(H₂PO₃)₄]·2H₂O | (C₄N₂H₁₄)[Co(H₂PO₃)₄]·2H₂O | Triclinic | P-1 | 5.4814(3) | 7.5515(4) | 10.8548(6) | 88.001(4) | 88.707(5) | 85.126(5) | 447.33(4) | - | researchgate.net |
| Butane-1,4-diamine zinc(II) hydrogen phosphite | (C₄H₁₂N₂)₀.₅[ZnHPO₃] | Monoclinic | P2₁/c | 8.4713(4) | 8.2489(4) | 8.0805(4) | 90 | 96.093(1) | 90 | - | - | iucr.org |
| Calcium Hydrogen Phosphite | CaHPO₃ | Tetragonal | P4₃2₁2 | - | - | - | - | - | - | - | - | nih.gov |
| (S)-2-Methyl piperizinium hydrogen phosphite monohydrate | C₅H₁₄N₂·HPO₃·H₂O | Orthorhombic | P2₁2₁2₁ | 8.564(5) | 9.593(6) | 11.607(6) | 90 | 90 | 90 | 953.6(9) | 4 | mdpi.com |
| (R,S)-2-Methyl piperizinium hydrogen phosphite hydrate | C₅H₁₉.₄₇N₂O₅.₂₄P | Trigonal | R-3 | 31.075(2) | 31.075(2) | 6.1875(4) | 90 | 90 | 120 | 5174.5(6) | 18 | mdpi.com |
A defining feature of hydrogen phosphite compounds is the prevalence of hydrogen bonds, which play a crucial role in the stabilization of their crystal structures. nih.gov These interactions can occur between the hydrogen phosphite anions, between the anions and cations, and with any co-crystallized water molecules. mdpi.com In many structures, the [HPO₃]²⁻ tetrahedra are linked via hydrogen bonds to form chains, layers, or more complex three-dimensional frameworks. researchgate.netiucr.org
For example, in rubidium, cesium, and thallium hydrogen phosphites, the PHO₃ tetrahedra are joined by hydrogen bonds into infinite zigzag-like chains. researchgate.net These chains then form layers that alternate with layers of the metal cations. researchgate.net The nature of these anionic chains can vary, being wavelike in the rubidium and cesium compounds and planar in the thallium analogue. researchgate.net In cytosinium dihydrogen phosphite, strong N-H···O hydrogen bonds are responsible for the cohesion between the organic and inorganic layers. nih.gov The anionic subnetwork is constructed through strong hydrogen bonds, while the organic cations are linked to the phosphite layers by weaker hydrogen bonds, creating a two-dimensional network. nih.gov In hydrated phosphite salts, water molecules are integral to the hydrogen-bonding network, stabilizing the crystal lattice. mdpi.com
Single-crystal X-ray diffraction allows for the precise determination of the coordination environment of each atom in the crystal structure. In hydrogen phosphite compounds, the phosphorus atom is typically found in a pseudo-tetrahedral geometry, with bonds to three oxygen atoms and one hydrogen atom. nih.govmdpi.com The P-O bond lengths and O-P-O bond angles can be distorted depending on the coordination to the cations and the hydrogen bonding interactions. nih.gov
The coordination environment of the associated cations is highly variable and depends on the specific cation. For instance, in CaHPO₃, the calcium cation is in a distorted mono-capped trigonal prismatic coordination environment, coordinated to seven oxygen atoms from the phosphite anions. nih.goviucr.org In Al₂(HPO₃)₃ and Ga₂(HPO₃)₃, the metal ions are in very distorted MO₆ octahedra which share faces to form dimeric M₂O₉ units. iucr.org In a chiral cobalt(II) phosphite framework, the Co²⁺ ions are coordinated by four oxygen atoms from four HPO₃²⁻ ligands in a tetrahedral geometry. frontiersin.org
Analysis of Crystal Packing and Hydrogen Bonding Networks
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of crystalline materials. It is particularly useful for phase identification, assessing sample purity, and, through methods like Rietveld refinement, for determining and refining crystal structures.
PXRD is a routine and essential tool for confirming the identity of a synthesized crystalline compound and for assessing its phase purity. The diffraction pattern of a sample is a fingerprint that can be compared to databases of known materials or to a calculated pattern from a single-crystal structure determination. For instance, the synthesis of various vanadyl hydrogen phosphite hydrates was confirmed by PXRD, which showed that the diffraction patterns could be indexed to VOHPO₃·H₂O. acs.orgacs.org Similarly, in the preparation of hydrogen phosphite aluminum, PXRD can be used to identify and quantify any unreacted starting materials or side products. google.com The comparison of the experimental powder pattern with a simulated pattern from single-crystal data is a common method to verify the bulk purity of a sample, as was done for a novel hybrid cobalt phosphite. researchgate.net
Rietveld refinement is a sophisticated analytical method applied to powder diffraction data to refine the crystal structure of a material. It involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model. This technique is particularly valuable when single crystals of sufficient size or quality for single-crystal diffraction are not available.
Rietveld refinement has been successfully employed to characterize several hydrogen phosphite compounds. For example, the crystal structures of Al₂(HPO₃)₃ and Ga₂(HPO₃)₃ were refined using this method. iucr.org In another study, the structure of a new titanium(III) phosphite, Ti₂(HPO₃)₃, was solved and refined using Rietveld analysis of powder X-ray diffraction data, confirming it crystallizes in the hexagonal P6₃/m space group. doi.org The refinement of synchrotron XRD data for LiV(HPO₃)₂ confirmed its previously reported unit cell parameters and provided detailed structural information, including atomic coordinates and bond lengths. researchgate.netrsc.org The quality of the refinement is assessed by reliability factors (R-factors), such as Rₚ and Rwp, which indicate the goodness of fit between the observed and calculated patterns. doi.org
Phase Identification and Purity Assessment
Electron Diffraction and Microscopy Techniques for Microstructural Analysis
The microstructural analysis of hydrogen phosphite compounds, and more broadly, metal phosphates, significantly benefits from the application of electron diffraction and microscopy techniques. These methods are particularly powerful for characterizing the structure of materials at the nanoscale, including perfect crystals and defect structures. nist.gov The advantages of electron diffraction over other techniques like X-ray or neutron diffraction stem from the extremely short wavelength of electrons, their strong scattering by atoms, and the capability to examine very small volumes of material. nist.gov
Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are instrumental in visualizing the morphology and structure of these compounds. For instance, TEM and SEM images have been used to characterize mesoporous zirconium oxophosphate materials, revealing details about their pore structures. mdpi.com In the study of mesostructured transition metal phosphates, TEM images have shown the local ordering of channel structures, which are identified as disclination effects similar to those in liquid crystal systems. mdpi.com
A significant advancement in electron diffraction is its ability to locate hydrogen atoms. cnrs.fr This is a challenging task due to their small scattering power. nih.gov However, a dynamical refinement approach to precession electron diffraction tomography data has successfully localized hydrogen atoms in both organic and inorganic nanocrystalline materials, such as a framework cobalt aluminophosphate. cnrs.frnih.gov This capability is crucial for understanding the morphology of molecules, weak intermolecular interactions, and the dimensions of cavities in porous materials. cnrs.fr The ability to pinpoint hydrogen positions demonstrates that detailed structures of compounds forming only very small crystals can now be resolved. cnrs.fr
Furthermore, aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) has been combined with other techniques to investigate antisite defects in ordered metal phosphates like LiMnPO₄ and LiFePO₄. aps.orgnih.gov This approach has revealed distinct configurations of these point defects, which is a notable structural aspect given the compositional similarity and identical crystal structure of the two compounds. aps.orgnih.gov
The following table provides an overview of the application of these techniques in the analysis of related phosphate (B84403) compounds.
| Technique | Application | Compound Type | Key Findings |
| TEM/SEM | Morphology and Pore Structure Analysis | Mesoporous Zirconium Oxophosphate | Revealed ordered pore structures and disclination effects. mdpi.com |
| Electron Diffraction (with dynamical refinement) | Localization of Hydrogen Atoms | Cobalt Aluminophosphate (inorganic framework) | Successfully determined the positions of hydrogen atoms in nanocrystals. cnrs.frnih.gov |
| HAADF-STEM | Analysis of Point Defects | LiMnPO₄, LiFePO₄ (ordered metal phosphates) | Identified distinct configurations of antisite exchange defects. aps.orgnih.gov |
Polymorphism and Phase Transitions in Hydrogen Phosphite Compounds
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a documented phenomenon in hydrogen phosphite and related compounds. These different crystalline forms, or polymorphs, can exhibit distinct physical and chemical properties. Phase transitions between these polymorphic forms can be induced by changes in temperature or pressure.
A notable example is found in trivalent metal hypophosphites with the general formula M(H₂PO₂)₃, where M can be Vanadium (V), Aluminum (Al), or Gallium (Ga). nih.gov These compounds adopt a structure related to Rhenium trioxide (ReO₃) and each displays two structural polymorphs. nih.govosti.gov High-pressure synchrotron X-ray studies on Ga(H₂PO₂)₃ have revealed a pressure-driven phase transition. nih.govosti.gov
Similarly, alkali metal hydrogen phosphites (MH(PO₃H) where M = Na⁺, K⁺, Rb⁺, Cs⁺, NH₄⁺) exhibit superprotonic conductivity following a phase transition at temperatures between 120°C and 190°C for their monoclinic forms. researchgate.net However, the orthorhombic form of LiH(PO₃H) does not show such a transition. researchgate.net Thermal analysis of LiH₂PO₃ identified an endothermic peak at 195°C, which was attributed to a structural phase transition. researchgate.net
The study of triphenyl phosphite (TPP) has revealed complex polymorphic and polyamorphic behavior. TPP is known to undergo a liquid-liquid first-order phase transition, transforming from a supercooled liquid (amorphous phase aI) to a second amorphous phase (aII) between 215 K and 230 K. rsc.org At higher temperatures, the aII phase can transform into a crystalline state. rsc.org Investigations have identified two distinct crystalline phases, crystal I (a stable equilibrium polymorph) and crystal II (a metastable polymorph), which can be distinguished by their thermal conductivities. The melting point of the metastable crystal is approximately 291.6 K, while the stable phase melts at around 299.1 K. A new monoclinic polymorph of TPP has also been identified, with its crystallization being influenced by solvent polarity and cooling method. rsc.org
The following table summarizes the phase transition data for several hydrogen phosphite and related compounds.
| Compound | Transition Type | Transition Temperature/Pressure | Notes |
| Ga(H₂PO₂)₃ | Pressure-driven phase transition | High pressure | Exhibits two structural polymorphs. nih.govosti.gov |
| NaH(PO₃H), KH(PO₃H), RbH(PO₃H), CsH(PO₃H), NH₄H(PO₃H) | Superprotonic phase transition | 120 - 190 °C | Occurs in the monoclinic forms. researchgate.net |
| LiH₂PO₃ | Structural phase transition | 195 °C | Identified by an endothermic peak. researchgate.net |
| Triphenyl Phosphite (TPP) | Liquid-liquid phase transition (aI to aII) | 215 - 230 K | Transition from a supercooled liquid to a second amorphous phase. rsc.org |
| Triphenyl Phosphite (TPP) | Melting of metastable crystal (Crystal II) | ~291.6 K | |
| Triphenyl Phosphite (TPP) | Melting of stable crystal (Crystal I) | ~299.1 K | |
| Fe₃(PO₃OH)₄(H₂O)₄ | Monoclinic isostructural phase transition | ~213 K | Unit cell volume doubles in the low-temperature phase. nih.gov |
Spectroscopic Characterization Techniques for Hydrogen Phosphite Species
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural arrangement of hydrogen phosphite (B83602) species. cdnsciencepub.comscribd.com These methods are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their natural modes of vibration.
Assignment of P-H and P-O Stretching/Bending Modes
The vibrational spectrum of the hydrogen phosphite anion is characterized by distinct bands corresponding to the stretching and bending of its P-H and P-O bonds. The P-H stretching vibration is particularly noteworthy as it gives rise to a strong and sharp absorption band in a region of the infrared spectrum that is often free from other interfering absorptions, typically between 2300 and 2450 cm⁻¹. This feature serves as a definitive marker for the presence of the HPO₃²⁻ ion.
The P-O stretching vibrations are also prominent and are typically observed in the region of 900 to 1200 cm⁻¹. The exact frequencies can be influenced by factors such as the cation present in the salt and the crystal structure. Bending modes for the O-P-O and O-P-H groups occur at lower frequencies, generally below 600 cm⁻¹.
A representative assignment of the fundamental vibrations for the hydrogen phosphite anion is provided in the table below. It is important to note that these values can vary between different compounds due to the influence of the crystalline environment and intermolecular interactions. rsc.orgresearchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| P-H Stretch | 2300 - 2450 |
| P-O Symmetric Stretch | 980 - 1050 |
| P-O Asymmetric Stretch | 1050 - 1150 |
| O-P-H Bending | ~1100 |
| O-P-O Bending | 400 - 600 |
Probing Intermolecular Interactions
Vibrational spectroscopy is highly sensitive to the intermolecular forces within a crystal lattice, such as hydrogen bonding and dipole-dipole interactions. cdnsciencepub.com In the context of hydrogen phosphite compounds, changes in the frequency and bandwidth of the P-H and P-O vibrational modes can provide valuable information about these interactions. For instance, the formation of hydrogen bonds involving the oxygen atoms of the phosphite group can lead to a shift in the P-O stretching frequencies. Similarly, the environment surrounding the P-H bond can influence its characteristic stretching frequency. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing hydrogen phosphite species, offering precise information about the local chemical environment of both the phosphorus and hydrogen nuclei. acs.org
³¹P NMR for Phosphorus Environment Analysis
Furthermore, the coupling of the ³¹P nucleus with the directly attached ¹H nucleus provides a distinct splitting pattern in the NMR spectrum, further confirming the presence of the P-H bond. This one-bond coupling constant (¹J(P,H)) is typically large, on the order of several hundred Hertz. huji.ac.il
| Parameter | Typical Value |
| ³¹P Chemical Shift (δ) | Varies with cation and solvent |
| ¹J(P,H) Coupling Constant | ~600 - 700 Hz |
¹H NMR for P-H Bonding Confirmation
¹H NMR spectroscopy complements ³¹P NMR by directly observing the proton of the P-H bond. The proton signal appears as a doublet due to coupling with the ³¹P nucleus. tandfonline.comresearchgate.net The magnitude of the splitting is equal to the ¹J(P,H) coupling constant observed in the ³¹P spectrum. This reciprocal observation in both the ³¹P and ¹H NMR spectra provides unambiguous evidence for the existence of a direct P-H bond. tandfonline.comresearchgate.netrsc.org The chemical shift of the P-H proton can be influenced by its local environment, including any hydrogen bonding interactions.
Mössbauer Spectroscopy for Metal-Hydrogen Phosphite Interactions (e.g., Iron Phosphites)
Mössbauer spectroscopy is a highly specialized technique that is particularly useful for studying compounds containing specific isotopes, most notably ⁵⁷Fe. This makes it an ideal tool for investigating the interactions between iron and the hydrogen phosphite ligand in iron phosphite compounds. mst.eduresearchgate.netresearchgate.net
This technique provides detailed information about the electronic environment of the iron nucleus, including its oxidation state, spin state, and the nature of the chemical bonding with its surrounding ligands. uliege.be In the context of iron phosphites, Mössbauer spectroscopy can distinguish between different iron sites within a crystal structure and provide insights into the magnetic properties of the material. aps.org For example, the isomer shift and quadrupole splitting parameters obtained from a Mössbauer spectrum can reveal whether the iron is present as Fe(II) or Fe(III) and can characterize the symmetry of the local coordination environment. researchgate.netuliege.be This information is crucial for understanding the structure-property relationships in these materials.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to analyze the surface of materials. wikipedia.org It can identify the elemental composition, chemical state, and electronic state of the elements within the top 5-10 nanometers of a sample. wikipedia.org This technique is particularly valuable for studying phosphorus compounds like hydrogen phosphite, as it can provide detailed information about the phosphorus and oxygen environments. wikipedia.orgresearchgate.net
XPS operates on the principle of the photoelectric effect. When a material is irradiated with a beam of X-rays, electrons are ejected from the surface. wikipedia.org By measuring the kinetic energy of these ejected electrons, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. wikipedia.org
In the context of hydrogen phosphite species, XPS is instrumental in determining the oxidation states of phosphorus and oxygen. The binding energy of the phosphorus 2p (P 2p) and oxygen 1s (O 1s) core levels are of particular interest. For instance, the P 2p binding energy can distinguish between phosphite (PO3) and phosphate (B84403) (PO4) species. unisa.edu.au Studies have shown that the P 2p binding energy for phosphites is typically lower than that for phosphates due to the lower oxidation state of phosphorus in the former. unisa.edu.au
Similarly, the O 1s spectrum can provide insights into the different types of oxygen bonding present in the sample. thermofisher.com For example, it can differentiate between oxygen atoms in a P-O-H group, a P=O double bond, or in adsorbed water molecules. researchgate.netmdpi.com However, the interpretation of O 1s spectra can be complex due to the small differences in binding energies for various oxygen species and the potential for overlapping peaks. thermofisher.com
Research findings have demonstrated the utility of XPS in characterizing phosphite-containing materials. For example, in studies of electroless deposited Ni-P films, XPS has been used to identify the presence of nickel phosphide (B1233454) and to observe changes in the P 2p binding energy upon annealing, indicating the formation of phosphorus oxides. scirp.org In another study, XPS was used to investigate the reaction of trimethyl phosphite on an iron surface, confirming dissociative chemisorption and the formation of iron phosphide at elevated temperatures. rsc.org
The data obtained from XPS analysis is typically presented in the form of spectra, showing the intensity of photoemitted electrons as a function of their binding energy. By fitting these spectra with known reference peaks, the elemental composition and the relative proportions of different chemical states can be quantified.
Interactive Data Table: P 2p Binding Energies for Phosphorus Compounds
This table presents typical P 2p binding energies for various phosphorus-containing chemical states, which are used as references in the analysis of XPS spectra for hydrogen phosphite and related compounds.
| Chemical State | P 2p Binding Energy (eV) |
| Metal Phosphide | ~128.5 |
| Elemental Phosphorus (red) | 130.1 ± 0.3 |
| Triisopropyl phosphite (PO3) | 132.9 |
| Metal Phosphate (PO4) | ~133 |
| Glycerol phosphate (PO4) | 133.3 |
| Sodium tripolyphosphate (PO4) | 133.5 |
| Sodium hexametaphosphate (PO4) | 134.0 |
Data sourced from various studies and databases for comparative purposes. unisa.edu.authermofisher.comxpsdatabase.net
Interactive Data Table: O 1s Binding Energies for Oxygen-Containing Species
This table shows characteristic O 1s binding energies for different oxygen environments. These values are crucial for deconvoluting the complex O 1s spectra often observed in studies of hydrogen phosphite.
| Chemical State | O 1s Binding Energy (eV) |
| Metal Oxides | 529–530 |
| Hydroxyl Groups (e.g., in Ni(OH)2) | ~531 |
| Organic C=O | 531.5–532 |
| Metal Carbonates | 531.5–532 |
| Adsorbed Water | ~532.0 - 533.5 |
| Silicon Dioxide (SiO2) | 532.5 - 532.9 |
| Organic C-O | ~533 |
Data compiled from multiple sources to provide a general reference for O 1s peak identification. thermofisher.commdpi.comscirp.orgxpsdatabase.net
Theoretical and Computational Studies on the Hydrogen Phosphite Anion and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of the hydrogen phosphite (B83602) anion, [HPO3]2-, also known as dioxophosphate(2-). This computational method allows for detailed analysis of its geometric and electronic characteristics, vibrational properties, and reactivity.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the optimized geometry of the hydrogen phosphite anion. These studies consistently show a tetrahedral arrangement around the central phosphorus atom. researchgate.net The anion possesses a distinct P-H bond, which is a key feature of its structure and reactivity. researchgate.net
The electronic structure of [HPO3]2- has been analyzed through DFT, revealing insights into its bonding and charge distribution. The P-O bonds are found to be shorter than Se-O bonds in analogous selenite (B80905) compounds, a factor that influences the structure of materials containing these anions. researchgate.net Charge density calculations indicate a slight negative charge on the hydrogen atom, suggesting a weak Pδ+-Hδ– polarization. researchgate.net This finding is consistent across various inorganic compounds containing the (HPO3)2– anion. researchgate.net Natural Bond Orbital (NBO) analysis has been employed to understand charge transfer and stabilization interactions within structures containing the hydrogen phosphite anion. colab.ws
Table 1: Comparison of Calculated Bond Lengths and Atomic Charges for [HPO3]2- and Related Anions
| Species | Bond | Bond Length (Å) | Atom | Calculated Charge | Source |
|---|---|---|---|---|---|
| Fe2(HPO3)3 | P–O | 1.513–1.540 | H | -0.024 | researchgate.net |
| Fe–O | 2.007 | - | - | ||
| Sc2(HPO3)3 | - | - | H | -0.068 | researchgate.net |
| - | - | - | - | ||
| Fe2(SeO3)3 | Se–O | 1.676–1.722 | - | - | researchgate.net |
| Fe–O | 2.015 | - | - |
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Computational methods, particularly DFT, are used to predict the vibrational frequencies of the hydrogen phosphite anion, which are crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.netacs.org These calculations help in assigning the observed vibrational bands to specific molecular motions, such as P-H and P-O stretching and bending modes. researchgate.netfrontiersin.org The P-H stretching frequency is a characteristic feature, often observed around 2360-2467 cm⁻¹. frontiersin.orgnih.gov The accuracy of these predictions can be enhanced by applying scaling factors to the calculated harmonic frequencies to better match experimental anharmonic values. nih.govtu-braunschweig.de Potential Energy Distribution (PED) analysis is often used in conjunction with DFT calculations to provide a complete assignment of the vibrational modes. colab.wsresearchgate.net
Table 2: Predicted Vibrational Frequencies for Hydrogen Phosphite and Related Species
| Species/System | Vibrational Mode | Calculated Frequency (cm⁻¹) | Method | Source |
|---|---|---|---|---|
| HPO3(2-) adsorbed on Fe2NiP (001) surface (gas phase) | P–H stretch | 2437 | DFT | nih.gov |
| HPO3(2-) adsorbed on Fe2NiP (001) surface (PCM) | P–H stretch | 2467 | DFT | |
| Isolated H3PO3 (gas phase) | P–H stretch | 2443 | DFT | nih.gov |
| Isolated H3PO3 (PCM) | P–H stretch | 2454 | DFT |
Reaction Pathway and Transition State Analysis
DFT calculations are essential for elucidating the mechanisms of reactions involving the hydrogen phosphite anion. rsc.org By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states. rsc.orgscm.com For instance, in the hydrogenation of NAD+ catalyzed by certain iridium complexes, DFT studies have shown that the activation of the phosphite anion is a crucial step. rsc.orgrsc.org The calculations revealed a significant energy barrier for the generation of an intermediate where the phosphite anion is coordinated to the iridium center, indicating that this is a slow step in the reaction. rsc.org These theoretical investigations provide detailed insights into the energetics and molecular transformations that occur during chemical reactions. rsc.orgrsc.org
Table 3: Calculated Energy Barriers for Phosphite Activation
| Reaction Step | Intermediate/Transition State | ΔE‡ (kcal/mol) | ΔE₀ (kcal/mol) | Source |
|---|---|---|---|---|
| Pyridine detachment from catalyst | 1–TS₁ | 11.0 | - | rsc.org |
| Formation of pseudo-tricoordinated species | 1TP–OH | - | 0.3 | |
| Generation of phosphite-coordinated intermediate | - | 14.5 | 11.5 |
Adsorption Energy Calculations for Surface Interactions
The interaction of the hydrogen phosphite anion with various surfaces is a critical aspect of its chemistry, particularly in catalysis and geochemistry. DFT is the preferred method for calculating the adsorption energies of additives on surfaces. sci-hub.ru These calculations help in understanding the stability and nature of the adsorbed species. rsc.org For example, studies on the adsorption of phosphate (B84403) and sulfate (B86663) on iron (hydr)oxide surfaces have used DFT to determine adsorption energies and geometries. researchgate.net The adsorption energy of H atoms on uranium surfaces is found to decrease with the incorporation of aluminum, indicating a weaker interaction. mdpi.com This is attributed to changes in the electronic structure of the surface. mdpi.com Similarly, DFT calculations have been used to study hydrogen adsorption on platinum surfaces, revealing that hydrogen is more likely to be adsorbed on the FCC (100) than the FCC (111) surface. The adsorption of water on a schreibersite (Fe2NiP) surface has also been investigated, showing that the formation of HPO32- and HPO42- from the reaction with water is endergonic. nih.gov
Table 4: Calculated Adsorption and Reaction Energies on Various Surfaces
| System | Adsorbate/Product | Calculated Energy (kJ/mol) | Energy Type | Source |
|---|---|---|---|---|
| H₂PO₄⁻ on hydrated Fe oxide (low pH) | H₂PO₄⁻ | 94.4 | Adsorption Energy | researchgate.net |
| H₂PO₄⁻ on modified polyether sulfone | H₂PO₄⁻ | 22.5 | Adsorption Energy | |
| Water on Fe2NiP (110) surface | 110-HPO3 | +61.3 | Reaction Energy (ΔE) | nih.gov |
| Water on Fe2NiP (110) surface | 110-H3PO4 | +85.2 | Reaction Energy (ΔE) | |
| Water on Fe2NiP (110) surface in continuous water solvent | 110-HPO3 | +135.7 | Reaction Energy (ΔE) | nih.gov |
| Water on Fe2NiP (110) surface in continuous water solvent | 110-H3PO4 | +155.5 | Reaction Energy (ΔE) |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Modeling Solvation Effects and Environmental Influence
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational technique for studying chemical processes in complex environments, such as in solution or within biological systems. openmopac.netnumberanalytics.com In this hybrid approach, the chemically active region (e.g., the hydrogen phosphite anion and its immediate interacting partners) is treated with a high-level quantum mechanical (QM) method, while the surrounding environment (e.g., solvent molecules) is described using a more computationally efficient molecular mechanics (MM) force field. openmopac.netnih.gov
This methodology is particularly effective for modeling solvation effects, as it can capture the explicit interactions between the solute and individual solvent molecules, which is often crucial for accurately describing reaction energetics and mechanisms. nih.govmdpi.com For instance, QM/MM simulations have been employed to investigate the mechanism of phosphite dehydrogenase, an enzyme that catalyzes the oxidation of phosphite to phosphate. nih.gov These studies have provided insights into the protonation state of the phosphite substrate and the role of key amino acid residues and water molecules in the active site. nih.gov The results suggest that the active form of the substrate is the monoanionic phosphite. nih.gov
Furthermore, QM/MM methods allow for the calculation of free energy profiles along a reaction coordinate, providing a more complete picture of the reaction thermodynamics and kinetics in a condensed phase environment. nih.govacs.org The choice of the QM region, the MM force field, and the treatment of the boundary between the two regions are critical for the accuracy of QM/MM simulations. numberanalytics.comresearchgate.net
Investigation of Complex Reaction Mechanisms
Theoretical and computational chemistry provides powerful tools to elucidate the intricate pathways of reactions involving the hydrogen phosphite anion (HPO₃²⁻). These methods allow for the detailed exploration of transition states, intermediates, and the energetic landscapes of reactions that are often difficult to characterize through experimental means alone.
Quantum mechanics/molecular mechanics (QM/MM) free energy simulations have been instrumental in examining the enzymatic mechanism of phosphite dehydrogenase (PTDH). nih.gov Studies have predicted a concerted but asynchronous dissociative mechanism for the oxidation of phosphite. nih.gov In this proposed pathway, hydride transfer from the phosphite substrate to the cofactor NAD⁺ precedes the nucleophilic attack by a water molecule. nih.gov Active site residues, particularly His292 and Arg237, play crucial roles, with His292 identified as the most probable general base that deprotonates the attacking water molecule. nih.gov
Density Functional Theory (DFT) calculations have been employed to understand the catalytic activation of phosphite in synthetic systems. For instance, in the hydrogenation of NAD⁺ catalyzed by Cp*Ir(pyridine-2-sulfonamidate) complexes, DFT studies revealed that the reaction proceeds through the generation of a coordinative vacancy, which then activates the phosphite anion to form a high-energy iridium-hydride intermediate. rsc.org These calculations highlighted the critical importance of hydrogen bonding interactions in the activation of the phosphite anion. rsc.org
Computational chemistry has also been used to investigate the mechanism of the Atherton–Todd reaction, where dialkyl phosphites are converted to various phosphorus compounds. beilstein-journals.orgbeilstein-journals.org Early Hartree-Fock level calculations on the reaction with dimethyl phosphite supported a mechanism involving the initial dealkylation of the phosphite by an amine, followed by the formation of a chlorophosphate intermediate. beilstein-journals.org These theoretical studies are essential for understanding the reactivity of phosphite derivatives, although the scope can be limited by the specific models and substrates chosen. beilstein-journals.orgbeilstein-journals.org
The oxidation of phosphite by various agents has also been a subject of mechanistic investigation. The oxidation by the Anderson-type hexamolybdocobaltate(III) anion is proposed to occur via an outer-sphere mechanism involving a weak pre-equilibrium complex formation between the reactants. researchgate.net Similarly, the oxidation by pyridinium (B92312) chlorochromate (PCC) is believed to proceed through the formation of a complex that decomposes in a slow, rate-determining step. tsijournals.com
| Reaction Type | Key Mechanistic Feature | Computational Method | Reference |
|---|---|---|---|
| Enzymatic Oxidation (PTDH) | Concerted, asynchronous hydride transfer followed by nucleophilic attack. | QM/MM | nih.gov |
| Catalytic Hydrogenation (Ir-complex) | Activation via formation of a metal-hydride intermediate, facilitated by hydrogen bonding. | DFT | rsc.org |
| Atherton-Todd Reaction | Formation of a chlorophosphate intermediate after initial dealkylation/deprotonation. | HF, MP2 | beilstein-journals.org |
| Chemical Oxidation (Polymetallates, PCC) | Formation of a precursor complex followed by decomposition or electron transfer. | Kinetic Modeling | researchgate.nettsijournals.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a computational microscope to observe the behavior of the hydrogen phosphite anion and its derivatives over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes, structural arrangements, and thermodynamics at the atomic scale. Both classical MD with empirical force fields and ab initio MD (AIMD) or QM/MM methods are utilized to study systems containing hydrogen phosphite. nih.govmdpi.com AIMD and QM/MM are particularly valuable for describing phenomena involving changes in electronic structure, such as bond breaking/formation and proton transfer. nih.govmdpi.com
Even for a small species like the hydrogen phosphite anion, its orientation and the subtle changes in its bond lengths and angles constitute its conformational dynamics. MD simulations show that these dynamics are heavily influenced by the surrounding environment, including solvent molecules and counter-ions. chemrxiv.org In aqueous solutions, the anion's interactions are dominated by the formation of hydrogen bonds with water. chemrxiv.orgsolubilityofthings.com The presence and type of cations in solution can significantly alter the local structure and dynamics by affecting the hydrogen-bonding network between phosphite anions. chempap.org Within solid-state structures, the anion's vibrational modes and librational motions are constrained by the crystal lattice, with interactions like N–H⋯O hydrogen bonds dictating the packing and limiting conformational freedom. plu.mxmdpi.com
The ionic mobility of charge carriers is a critical parameter for materials like solid electrolytes. Non-equilibrium molecular dynamics (NEMD) simulations offer a direct method for calculating ionic mobility. arxiv.org This approach involves simulating a finite slab of the material and applying an external electric field, then measuring the resulting drift velocity of the mobile ions. arxiv.org This method is advantageous as it can account for ion-ion correlations at a lower computational expense than other exact approaches and has been successfully applied to superionic conductors. arxiv.org The mobility of the hydrogen phosphite anion in a given medium is a complex function of its size, charge, and interactions with the host matrix or solvent.
| Parameter | Description | Relevance to Ionic Mobility |
|---|---|---|
| System Setup | Finite slab of the solid ion conductor. | Models the material in which ion transport occurs. |
| External Field (E) | A static, uniform electric field applied across the simulation cell. | Provides the driving force for ionic drift. |
| Ionic Drift Velocity (v_d) | The average velocity of the mobile ions in the direction of the field. | The primary output measured to determine mobility. |
| Ionic Mobility (μ) | Calculated as μ = v_d / E. | The key transport property quantifying the ease of ion movement. |
| Thermostat | Maintains constant temperature by removing excess heat generated by the field. | Ensures the simulation remains under controlled thermodynamic conditions. |
The interactions of the hydrogen phosphite anion with its environment are fundamental to its chemical behavior. MD simulations are particularly well-suited to explore these interactions in detail.
Interactions with Solvents: The hydrogen phosphite anion is highly soluble in polar solvents like water, a property attributed to its capacity to form strong hydrogen bonds. solubilityofthings.com MD simulations of related phosphate ions in aqueous solution show a strong association between the anions and water molecules, with the degree of association depending on concentration and the choice of water model in the simulation. chemrxiv.org Theoretical studies also indicate that in aqueous solutions, the polarizing effect of cations can facilitate hydrogen bonding between phosphite anions. chempap.org However, the nature of these interactions can be complex; for some cyclic hydrogen phosphite derivatives, studies have concluded that association is driven by dipole-dipole interactions rather than hydrogen bonding. cdnsciencepub.com
Interactions with Surfaces: The adsorption and reaction of phosphate species on mineral surfaces are critical in geochemistry and catalysis. QM/MM MD simulations have been used to analyze the interaction of related organic phosphates with goethite (an iron oxyhydroxide) surfaces in the presence of water. mdpi.com These simulations show that phosphates can form stable inner-sphere complexes, including monodentate and bidentate mononuclear motifs. mdpi.com Water molecules at the interface play a crucial role, participating in proton transfer events and forming extensive hydrogen bond networks with the phosphate-goethite complex. mdpi.com DFT calculations have also been used to study the adsorption of phosphates onto zeolite surfaces, revealing that the adsorption energy and molecular conformation depend on the zeolite type (e.g., X- vs. Y-type faujasite). mdpi.com Furthermore, computational modeling supports the design of novel materials, such as an ammonium (B1175870) iron hydrogen phosphite, where the [HPO₃]²⁻ anion in the structure acts as a Lewis base to effectively repel chloride ions from the surface, a desirable property for seawater electrolysis. researchgate.net
| System | Interaction Motif | Interaction Energy (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|
| Glycerolphosphate on Goethite | Monodentate (M) | -37.3 | QM/MM | mdpi.com |
| Glycerolphosphate on Goethite | Bidentate (B) | -45.0 | QM/MM | mdpi.com |
| Inositol Hexaphosphate on Goethite | Monodentate (M) | -48.2 | QM/MM | mdpi.com |
| Inositol Hexaphosphate on Goethite | Tridentate (3M) | -120.2 | QM/MM | mdpi.com |
| NaH₂PO₄ on Zeolite X | Bidentate Complex | -7.6 (31.64 kJ/mol) | DFT | mdpi.com |
| NaH₂PO₄ on Zeolite Y | Monodentate Complex | -38.5 (161 kJ/mol) | DFT | mdpi.com |
Chemical Reactivity and Reaction Mechanisms Involving the Hydrogen Phosphite Anion
Redox Chemistry of Phosphorus(III) Species
The presence of phosphorus in the +3 oxidation state makes the hydrogen phosphite (B83602) anion an active participant in redox reactions. It can be readily oxidized to the more stable +5 state (phosphate) or, under specific conditions, can act as a reducing agent.
Oxidation Pathways and Mechanisms
The oxidation of hydrogen phosphite (P(III)) to phosphate (B84403) (P(V)) is a thermodynamically favorable process and can be achieved through various chemical and photochemical pathways.
Common oxidizing agents like hydrogen peroxide can effectively convert phosphite to phosphate. acs.orgnih.gov The reaction is central to certain industrial applications and environmental remediation processes. For instance, the combination of UV irradiation and hydrogen peroxide (a UV/H₂O₂ process) is highly effective for the advanced oxidation of phosphite in wastewater, converting it into easily removable phosphate. nih.gov This process is efficient over a wide pH range (5-11) and can achieve complete oxidation of phosphite within minutes. nih.gov
In organic synthesis, particularly in the automated synthesis of oligonucleotides, the oxidation of P(III) phosphite triesters to stable P(V) phosphates is a critical step. Hydrogen peroxide in aqueous acetonitrile (B52724) has been demonstrated as a cheaper and more environmentally friendly ("greener") alternative to the traditionally used iodine-pyridine system. acs.orgresearchgate.net
Under mild thermal conditions (78–83°C), salts such as sodium hydrogen phosphite can undergo auto-oxidation to form phosphate. Furthermore, phosphite radicals (HPO₃⁻• and PO₃²⁻•), which can be generated via irradiation, readily react with molecular oxygen. This addition reaction forms peroxo phosphate radicals, which are intermediates in further oxidation processes. iaea.orgosti.gov
| Oxidizing System | Reactant | Product | Conditions | Significance |
| Hydrogen Peroxide (H₂O₂) | Phosphite Triester (P(III)) | Phosphate Triester (P(V)) | Neutral aqueous acetonitrile | Green alternative in oligonucleotide synthesis. acs.org |
| UV/H₂O₂ | Aqueous Phosphite | Aqueous Phosphate | pH 5-11 | Wastewater treatment. nih.gov |
| Thermal | Sodium Hydrogen Phosphite | Sodium Phosphate | 78–83°C | Auto-oxidation. |
| Molecular Oxygen | Phosphite Radicals | Peroxo Phosphate Radicals | - | Radical chain reactions. iaea.orgosti.gov |
Reductive Behavior in Specific Chemical Environments
The hydrogen phosphite anion and its salts are recognized for their reducing properties. wikipedia.org They can act as electron donors in various chemical transformations.
A notable application of this reductive capacity is in organic synthesis. A system employing diammonium hydrogen phosphite as a hydrogen donor in the presence of commercial zinc dust has been developed for the efficient and mild reduction of aromatic aldehydes and ketones to their corresponding primary and secondary alcohols. researchgate.net This method provides good yields and tolerates a range of functional groups.
Phosphite radicals can also exhibit potent reducing behavior, for example, in their reaction with electron acceptors like tetranitromethane. osti.gov The inherent reducing nature of phosphite compounds distinguishes them from their fully oxidized phosphate counterparts and makes them valuable reagents in synthetic chemistry where controlled reduction is required.
| Reducing System | Substrate | Product | Key Features |
| Diammonium Hydrogen Phosphite / Zinc Dust | Aromatic Aldehydes and Ketones | Corresponding Alcohols | Mild conditions, inexpensive reagents. researchgate.net |
| Disodium (B8443419) Hydrogen Phosphite | General Oxidants | Reduced Species | General reducing properties. wikipedia.org |
| Phosphite Radicals | Tetranitromethane (electron acceptor) | C(NO₂)₃⁻ | Potent reductant in radical chemistry. osti.gov |
Coordination Chemistry and Ligand Properties
The hydrogen phosphite anion, HPO₃²⁻, is an excellent ligand for a wide variety of metal ions. Its ability to coordinate through its oxygen atoms allows for the construction of diverse and robust metal-organic frameworks and coordination complexes with unique structural and functional properties.
Metal-Hydrogen Phosphite Frameworks and Complexes
Hydrogen phosphite acts as a fundamental building block in the synthesis of crystalline frameworks with metals from across the periodic table, including zinc, cobalt, nickel, aluminum, indium, and manganese. nih.govmdpi.comfrontiersin.orgmdpi.comacs.org These materials are typically synthesized using hydrothermal or solvothermal methods, often in the presence of organic amines that act as templates or structure-directing agents. mdpi.comwikipedia.org
The resulting structures can range from simple coordination complexes to intricate one-, two-, or three-dimensional frameworks. These materials are of significant research interest due to their potential applications in areas such as catalysis, gas storage, and ion conduction. mdpi.comwikipedia.org For example, a chiral 3D cobalt(II) phosphite framework templated by N,N′-dimethyl-1,4-diazabicyclo[2.2.2]octane cations was found to exhibit high proton conductivity, attributed to the formation of dense hydrogen-bonding networks within its structure. frontiersin.org Similarly, transition metal phosphites are gaining attention as electrode materials for supercapacitors due to their open-framework structures and high stability. acs.org
| Metal Ion | Compound Example | Structural Feature | Potential Application |
| Zinc(II) | (C₄H₁₂N₂)₀.₅[ZnHPO₃] | Hybrid organic-inorganic layers. nih.govresearchgate.net | Framework materials. |
| Cobalt(II) | [(Me₂-DABCO)][Co₂(HPO₃)₃] | Chiral 3D framework with nanometer-sized cavities. frontiersin.org | Proton conductor. frontiersin.org |
| Nickel(II) | Ni₁₁(HPO₃)₈(OH)₆ | Nanosheet arrays. acs.org | Supercapacitor electrodes. acs.org |
| Aluminum(III) | Al₂(HPO₃)₂(H₂PO₃)₂ | 3D network of polynary rings. google.com | Flame retardant. google.com |
| Indium(III) | H₅In₂(P₃O₁₀) | 3D open-framework with intersecting channels. mdpi.com | Porous materials. |
Bridging Ligand Functionality
A predominant coordination mode for the hydrogen phosphite anion is as a bridging ligand. By using its oxygen atoms to bind to two or more metal centers, it effectively links inorganic building units into extended architectures. This bridging functionality is fundamental to the formation of layered and 3D framework structures. nih.govwikipedia.orgresearchgate.net
In a well-characterized zinc hydrogen phosphite compound, HPO₃²⁻ groups bridge zinc cations via Zn-O-P linkages, forming infinite two-dimensional sheets. researchgate.net These inorganic layers are then pillared by organic diamine molecules to create a 3D hybrid structure. nih.govresearchgate.net In mixed-anion systems, both phosphite and phosphate anions can serve as bridging ligands simultaneously, creating complex framework materials. wikipedia.org This bridging capability allows for precise control over the dimensionality and topology of the final crystalline product.
Stability and Lability of Metal-Phosphite Bonds
Metal phosphite frameworks also exhibit significant thermal stability. For example, hydrogen phosphite aluminum has been found to be remarkably more stable at high temperatures than pure aluminum phosphite, making it a more effective fire retardant synergist in polymers. google.com While organophosphite ligands can be susceptible to hydrolysis, certain metal phosphite frameworks, such as those containing cobalt, are stable in water. mdpi.comrsc.org
Hydrolysis and Condensation Reactions
The hydrogen phosphite anion, [HPO₃]²⁻, exhibits notable reactivity in aqueous environments, participating in both hydrolysis and condensation reactions. Hydrolysis involves the cleavage of P-O bonds in its ester derivatives, while condensation leads to the formation of polymeric chains known as polyphosphites. wikipedia.orgsmolecule.com These reactions are often in equilibrium, with conditions such as temperature and the presence of catalysts determining the favored pathway. wikipedia.org
The principles governing the hydrolysis of phosphate esters are broadly applicable to understanding the breakdown of phosphite esters. The core of the reaction is a nucleophilic attack on the electrophilic phosphorus atom. nih.govdtic.mil The mechanism of this attack can vary, generally falling into one of two main categories: an associative pathway or a dissociative pathway. nih.gov
Associative Mechanism (ANDN): This pathway, also known as addition-elimination, involves the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacking the phosphorus center to form a transient, pentacoordinate phosphorane intermediate. nih.gov This intermediate then breaks down, expelling the leaving group. This mechanism is common in base-catalyzed hydrolysis. reddit.com
Dissociative Mechanism (DN+AN): Also termed elimination-addition, this pathway involves the initial departure of the leaving group to form a highly reactive, trigonal metaphosphate intermediate (PO₃⁻). nih.govnih.gov This intermediate is then rapidly attacked by a nucleophile. Reactions proceeding through a metaphosphate intermediate are typically fast and not subject to catalysis by added nucleophiles like amines. nih.gov
The rate and dominant mechanism of hydrolysis are significantly influenced by several factors, including pH, the nature of the leaving group, and steric effects. nih.govscite.aipjsir.org Acid catalysis often involves protonation of an ester oxygen, making the phosphorus atom more electrophilic, while base catalysis typically involves the direct attack of a hydroxide ion. reddit.comscite.ai Computational studies have highlighted the role of water molecules in stabilizing transition states during hydrolysis. dtic.mil For instance, the hydrolysis of trialkyl phosphites is dramatically faster in acidic conditions compared to the corresponding phosphates, whereas dialkyl phosphites hydrolyze rapidly in alkaline conditions, presumably via a metaphosphite intermediate. researchgate.net
| Mechanism Type | Description | Key Intermediate | Common Conditions | Reference |
|---|---|---|---|---|
| Associative (ANDN) | An addition-elimination sequence where the nucleophile adds to the phosphorus center before the leaving group departs. | Pentacoordinate Phosphorane | Base-catalyzed hydrolysis | nih.gov |
| Dissociative (DN+AN) | An elimination-addition sequence where the leaving group departs first, followed by nucleophilic attack. | Metaphosphate (PO₃⁻) | Reactions of dianions; often insensitive to nucleophile concentration. | nih.govnih.gov |
| Acid-Catalyzed | Protonation of an ester oxygen enhances the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water. | Protonated Ester | Acidic (low pH) solutions | scite.ai |
The hydrogen phosphite anion can undergo condensation polymerization to form polyphosphites. This process involves the sequential joining of phosphite units through the elimination of water, creating P-O-P phosphoanhydride bonds. wikipedia.org These reactions are particularly relevant in prebiotic chemistry, where phosphite is considered a potential precursor to more complex organophosphorus compounds. nih.gov
| Starting Material | Conditions | Key Products | Significance/Context | Reference |
|---|---|---|---|---|
| Phosphite [Pi(III)] | Mild heating (78–83 °C), wet-dry cycles, in the presence of urea. | Pyrophosphite [PPi(III)], Isohypophosphate [PPi(III–V)] | Demonstrates a plausible prebiotic pathway for forming high-energy condensed phosphorus compounds. | nih.govresearchgate.net |
| Sodium Hydrogen Phosphite (Na₂HPO₃) | Mild thermal conditions. | Pyrophosphite | Highlights the role of phosphite as a versatile intermediate in phosphorus chemistry. | |
| Phosphorous Acid and Potassium Hydroxide | Controlled addition at temperatures below 150°F to avoid side reactions. | Potassium Polyphosphite | Illustrates a synthetic method for producing polyphosphites for agricultural use, emphasizing the need to control reaction conditions to favor polymerization over hydrolysis. | google.com |
Mechanisms of Phosphate Ester Hydrolysis (general principles applicable)
Stereochemical Aspects of Phosphite Reactions
Reactions involving phosphites and other tetrahedral phosphorus compounds often occur at a stereogenic phosphorus center. The stereochemical outcome—whether the reaction proceeds with retention or inversion of the configuration at the phosphorus atom—is highly dependent on the reaction mechanism. beilstein-journals.org
Another key reaction is the Atherton-Todd reaction, which also involves the conversion of a P(III) species to a P(V) species. Detailed studies have shown that this reaction often proceeds stereospecifically. The initial chlorination step typically occurs with retention of configuration at the phosphorus center. beilstein-journals.org The subsequent nucleophilic substitution of the resulting phosphoryl chloride intermediate then proceeds with a clean inversion of configuration. beilstein-journals.org
Photochemical rearrangements of phosphites have also been studied from a stereochemical perspective. The single-electron transfer (SET)-induced photorearrangement of certain cyclic phosphites to phosphonates has been shown to proceed with almost complete retention of configuration at the phosphorus center. nih.gov This outcome supports a mechanism involving a stereospecific formation of a radical intermediate. nih.gov The stereochemistry of reactions between glucopyranosyl imines and phosphites has also been investigated, with the product's configuration being influenced by steric hindrance from substituents on the sugar ring. tandfonline.com
| Reaction Type | Typical Substrate | General Outcome at Phosphorus Center | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Atherton-Todd Reaction | H-phosphinates, Dialkyl phosphites | Overall Inversion of Configuration | A two-step process: chlorination with retention, followed by nucleophilic substitution with inversion. | beilstein-journals.org |
| Michaelis-Arbuzov Reaction | Trialkyl phosphites | Variable (Retention or Inversion) | Involves phosphonium (B103445) salt intermediates; outcome depends on the specific pathway of intermediate decomposition. | wikipedia.org |
| SET-Induced Photorearrangement | Cyclic Phenylallyl Phosphites | Retention of Configuration | Proceeds through a stereospecifically formed radical intermediate. | nih.gov |
| Reaction with Glucopyranosyl Imines | Phosphites and Sugar-derived Imines | Formation of Diastereomers | The ratio of R- and S-isomers is influenced by the steric bulk of the phosphite's alkyl groups. | tandfonline.com |
Applications in Materials Science and Engineering
Energy Storage Materials
Phosphate-based compounds are integral to the development of next-generation energy storage devices, particularly as robust electrode materials for rechargeable alkali-ion batteries. Their stable polyanionic frameworks offer distinct advantages over conventional oxide materials, including enhanced safety and longer cycle life due to the strong covalent P-O bonds.
The structural stability of the phosphate (B84403) polyanion (PO₄)³⁻ provides a stable voltage plateau during ion intercalation and deintercalation, which is critical for battery performance. Vanadium-based phosphates are particularly notable for their ability to facilitate multi-electron reactions, thereby offering high energy densities. researchgate.net
Lithium-Ion Batteries (LIBs): Monoclinic Li₃V₂(PO₄)₃ (LVP) is a prominent cathode material for high-power LIBs. mdpi.com It possesses a high theoretical capacity of 197 mAh/g and operates at a high voltage, enabling high energy density. mdpi.comresearchgate.net The material's performance is often limited by its inherently low ionic and electronic conductivity. researchgate.net Research has shown that creating LVP/carbon composites and doping the structure with ions such as Ca²⁺, Sr²⁺, or Zr⁴⁺ can significantly enhance electronic conductivity, stabilize the crystal structure, and improve the diffusion rate of lithium ions. researchgate.netrsc.org A pure phase LVP synthesized via a hydrothermal method demonstrated a remarkably high lithium diffusion coefficient of 1.07 × 10⁻¹⁰ cm²/s and sustained stable performance for over 1000 charge-discharge cycles. nih.gov
Sodium-Ion Batteries (SIBs): Na₃V₂(PO₄)₃ (NVP) is a leading cathode candidate for SIBs due to its stable three-dimensional NASICON-type structure, which provides a fast channel for sodium ion diffusion. frontiersin.org NVP offers a high operating voltage of approximately 3.4 V vs. Na/Na⁺ and a theoretical capacity of 117.6 mAh/g. frontiersin.orgnih.gov During charging, NVP undergoes two distinct two-phase transitions as sodium is extracted, moving from Na₃V₂(PO₄)₃ to Na₂V₂(PO₄)₃ and finally to NaV₂(PO₄)₃. nih.gov Despite significant volume changes during these transitions, the material maintains excellent structural stability. nih.gov Modifications such as creating core-shell NVP/Carbon structures or doping with larger potassium ions can enlarge the Na-ion diffusion pathway and suppress structural distortion, leading to superior rate performance and cycle life. nih.govrsc.org
| Compound | Alkali Ion | Crystal Structure | Theoretical Capacity (mAh/g) | Operating Voltage (V) | Key Features & Enhancements |
|---|---|---|---|---|---|
| Li₃V₂(PO₄)₃ (LVP) | Li⁺ | Monoclinic | 197 | 3.0-4.8 | High energy density; performance enhanced by carbon coating and doping (Ca, Sr, Zr). researchgate.netrsc.orgnih.gov |
| Na₃V₂(PO₄)₃ (NVP) | Na⁺ | Rhombohedral (NASICON-type) | 117.6 | ~3.4 | High structural stability and ionic conductivity; improved by carbon composites and K-ion doping. frontiersin.orgnih.govrsc.org |
| Na₃V₂(PO₄)₂F₃ (NVPF) | Na⁺ | Tetragonal | 128.3 | ~3.8 | High operating voltage and excellent cycling stability. researchgate.net |
The NASICON (NA Super-Ionic Conductor) family of materials, with the general formula Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂, exemplifies superior ionic conduction within a phosphate-based framework. mdpi.comwikipedia.org These materials are promising solid-state electrolytes for all-solid-state batteries due to their high ionic conductivity, which can be comparable to that of liquid electrolytes at elevated temperatures. mdpi.com
At room temperature, these materials typically exhibit a monoclinic crystal structure, which transitions to a more symmetric and highly conductive rhombohedral phase at elevated temperatures (above ~160 °C). mdpi.comrsc.org This phase transition expands the lattice and widens the bottlenecks, facilitating faster ion transport. rsc.org Research using techniques like quasielastic neutron scattering has revealed that Na⁺ diffusion is a complex three-dimensional process involving both localized and long-range ion movement. rsc.org Doping the NASICON structure, for instance by substituting Zr⁴⁺ with Sc³⁺, alters the lattice parameters and the concentration of sodium ions, thereby providing a method to tune the ionic conductivity and activation energy for specific applications. acs.orgrsc.org
Cathode Materials for Alkali-Ion Batteries (e.g., Na-ion, Li-ion)
Porous and Open-Framework Materials
The ability of phosphate-based units to link with metal centers allows for the construction of highly porous crystalline materials, including metal-organic frameworks and zeolite-like structures, with significant potential in catalysis and molecular separation.
While carboxylates are the most common linkers in MOF chemistry, phosphorus-containing linkers like phosphites and phosphonates offer alternative coordination geometries and properties. A patent for MOF synthesis explicitly includes phosphite (B83602) as a potential counterion for the metal salts used in the reaction mixture, highlighting its role in framework formation. google.com
A direct example is the successful ionothermal synthesis of a chiral 3D cobalt(II) phosphite framework with the formula [(Me₂-DABCO)][Co₂(HPO₃)₃]. nih.gov In this structure, the phosphite groups (HPO₃)²⁻ act as the linkers connecting the cobalt metal centers, creating a robust, porous framework with a chiral topology. nih.gov Such frameworks are noted for having greater chemical and thermal stability compared to many carboxylate-based MOFs. nih.gov Furthermore, protocols have been developed for the synthesis of low-valent metal-organic frameworks (LVMOFs) using multitopic phosphine (B1218219) linkers, which are precursors to phosphites and demonstrate the versatility of phosphorus-based ligands in creating novel catalytic materials. jove.com Related research into phosphinate-based MOFs, which are used as adsorbents for removing pollutants, further underscores the utility of phosphorus-containing linkers in creating functional porous materials. acs.org
Phosphate-based materials are crucial in the field of zeolite-like molecular sieves. This includes both the modification of traditional aluminosilicate (B74896) zeolites and the synthesis of frameworks where phosphate is a primary component.
Phosphorus modification is a widely used strategy to enhance the catalytic performance of zeolites like ZSM-5, particularly for the methanol-to-hydrocarbon (MTH) reaction. nih.govacs.org In this process, a phosphorus source such as ammonium (B1175870) phosphate dibasic is used to impregnate the zeolite. acs.org Upon calcination, phosphate species form on the zeolite surface and interact with the framework's acid sites. nih.gov This interaction moderates the strength of the strong Brønsted acid sites, which reduces coke formation and significantly extends the catalyst's lifetime. acs.org The phosphorus treatment also enhances the hydrothermal stability of the zeolite, which is critical for industrial processes that involve high temperatures and steam. nih.gov
Beyond modification, a major class of zeolite-like materials is aluminophosphate (AlPO) molecular sieves, which are constructed from alternating AlO₄ and PO₄ tetrahedra. These materials are synthesized hydrothermally using organic templates to direct the formation of specific pore structures, similar to traditional zeolites. srce.hrsci-hub.se Their frameworks are neutral, but the incorporation of other elements (e.g., silicon to form silicoaluminophosphates, or SAPOs) can generate acidity and create active sites for catalysis. srce.hr Due to their well-defined pore systems and tunable acidity, these phosphate-based zeolitic materials are effective catalysts and adsorbents for a variety of applications, including the selective production of industrially important chemicals and energy-efficient separation of gas mixtures. sci-hub.seresearchgate.net
Synthesis of Metal-Organic Frameworks (MOFs) with Phosphite Linkers
Industrial Applications (Excluding Food, Clinical, Safety)
The unique chemical properties of metal phosphates make them suitable for a range of industrial engineering applications, particularly where surface protection and chemical stability are required.
Phosphate Conversion Coatings: A significant industrial application is the use of phosphate conversion coatings on metal surfaces, especially steel and iron. gruppogaser.com This process involves treating a metal part with a dilute solution of phosphoric acid and metal phosphates. The acid etches the metal, leading to a chemical reaction that deposits a thin, crystalline layer of insoluble metal phosphates (e.g., zinc phosphate, manganese phosphate, or iron phosphate) on the surface. researchgate.netgruppogaser.com
These coatings serve several functions:
Corrosion Resistance: The phosphate layer acts as a barrier between the metal and corrosive elements. gruppogaser.com
Improved Paint Adhesion: The crystalline, porous nature of the coating provides an excellent surface for paints and other organic finishes to bond to, significantly improving durability. researchgate.netgruppogaser.com
Wear Resistance and Lubrication: Manganese phosphate coatings are particularly hard and are used to reduce wear on moving parts like bearings, gears, and engine components. The porosity of the coating allows it to absorb and retain lubricants, reducing friction during operation. researchgate.net
Chemically Bonded Phosphate Ceramics (CBPCs): Phosphate cements or CBPCs are formed through an acid-base reaction at room temperature between phosphoric acid (or an acid phosphate) and a metal oxide. unirioja.es For example, zinc phosphate dental cements are made by reacting phosphoric acid with zinc oxide. unirioja.es These materials can develop high compressive strength and are used in specialized construction and waste stabilization applications.
An advanced application of this technology is in high-performance corrosion protection coatings. One patented system uses a two-component mixture of an acid and a base that, upon being sprayed onto steel, reacts to form an amorphous iron magnesium phosphate alloy layer directly on the substrate. eoncoat.com This is topped by a thicker ceramic layer of phosphates and silicates. This dual-layer system provides not only a physical barrier but also a "self-healing" mechanism, where the ceramic topcoat serves as a phosphate reservoir that can re-alloy the steel surface if it becomes scratched or damaged. eoncoat.com These non-crystalline, heat-stable phosphate coatings offer robust protection against corrosion and are more resistant to atmospheric attack than traditional crystalline phosphate treatments. google.com
Role in Corrosion Inhibition Mechanisms (e.g., related phosphate/phosphite chemistry)
Phosphates and phosphites are extensively used as corrosion inhibitors for various metals, particularly steel, in diverse environments. Their primary protection mechanism involves the formation of a passive, protective film on the metal surface, which acts as a barrier to corrosive agents. tribology.rsnih.gov
The inhibition mechanism of phosphates is largely attributed to their reaction with metal ions, such as iron (Fe²⁺/Fe³⁺), that are generated during the corrosion process. nih.gov This reaction leads to the precipitation of a sparingly soluble metal phosphate layer on the metal surface. This layer can be composed of compounds like iron phosphate (Fe₃(PO₄)₂) or zinc phosphate. tribology.rsnih.gov The effectiveness and stability of this protective film are highly dependent on the pH of the surrounding environment, as different phosphate ions are stable at different pH ranges. nih.gov For instance, H₂PO₄⁻ ions are stable in acidic conditions (pH 3-6), HPO₄²⁻ ions in moderately alkaline conditions (pH 8-12), and PO₄³⁻ ions in highly alkaline conditions (pH > 12). nih.gov By forming this barrier, phosphate inhibitors, which are generally considered anodic inhibitors, hinder the electrochemical reactions that drive corrosion. nih.govampp.org
Phosphites have also emerged as effective corrosion inhibitors. imist.maresearchgate.net Their mechanism often involves adsorption onto the metal surface through their oxygen and phosphorus atoms. imist.ma This adsorption creates a stable, passivating layer that can be particularly effective in challenging conditions such as high temperatures and alkaline environments. imist.marsc.org Some phosphonate-based inhibitors, which contain C-PO(OH)₂ groups, are noted for their excellent performance as both antiscalants and corrosion inhibitors, often used in combination with other substances like zinc salts in cooling water systems. irowater.comaccepta.com
The table below summarizes key aspects of phosphate and phosphite corrosion inhibitors.
| Inhibitor Type | General Mechanism | Key Features |
|---|---|---|
| Phosphates | Formation of a passive, insoluble metal phosphate layer. tribology.rsnih.gov | Anodic inhibitors; effectiveness is pH-dependent. nih.govampp.org |
| Phosphites | Adsorption onto the metal surface to form a passivating film. imist.ma | Effective in alkaline and high-temperature conditions. imist.ma |
| Phosphonates | Chelation of metal ions and surface adsorption. irowater.com | Act as both corrosion and scale inhibitors. irowater.com |
Applications as Buffering Agents in Industrial Processes
The ability of phosphate systems to resist changes in pH makes them excellent buffering agents for a wide array of industrial processes. solubilityofthings.comlohmann-minerals.comwikipedia.org A buffer solution typically consists of a weak acid and its conjugate base, and for phosphate buffers, this is most commonly the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻). solubilityofthings.com
This buffer system is particularly effective in the pH range of 6.0 to 8.0, making it suitable for many biological and industrial applications. westlab.comfagronacademy.us In the biopharmaceutical industry, for example, phosphate buffers are crucial for maintaining stable pH conditions in cell culture media, which is essential for optimal cell growth and the production of biopharmaceuticals. lohmann-minerals.com They are also used during downstream processing and in the final formulation of drug products to ensure stability. lohmann-minerals.com
In the food industry, buffering agents like disodium (B8443419) phosphate and monopotassium phosphate are used to control the pH of products, which affects taste, texture, and microbial stability. chemical-sales.com They are also employed in chemical analysis and for the calibration of pH meters. wikipedia.org The versatility and non-toxic nature of phosphate buffers make them a preferred choice in many applications where precise pH control is critical. weberscientific.com
Use in Detergent Formulations (principles of complexation/sequestration)
Phosphates, particularly polyphosphates like sodium tripolyphosphate (STPP), have historically been a key ingredient in detergent formulations, where they function as "builders." essind.comepa.gov The primary role of a builder is to enhance the cleaning efficiency of surfactants, especially in hard water. essind.comstppgroup.com
Hard water contains dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), which can deactivate anionic surfactants by forming insoluble precipitates (soap scum). stppgroup.comquora.com Phosphates counteract this effect through the principle of complexation or sequestration. essind.comnih.gov STPP is a highly effective chelating agent, meaning it can bind tightly to these metal cations, forming stable, water-soluble complexes. stppgroup.comatamanchemicals.comwelltchemicals.com This process effectively removes the hardness ions from the solution, preventing them from interfering with the surfactant's cleaning action. epa.gov
The benefits of using phosphates in detergents include:
Water Softening: By sequestering Ca²⁺ and Mg²⁺ ions. epa.govwelltchemicals.com
Enhanced Surfactant Performance: Allowing surfactants to work more efficiently. essind.com
Soil Suspension: Helping to keep dirt particles suspended in the wash water and preventing their redeposition onto fabrics. essind.com
Buffering Action: Maintaining an optimal alkaline pH for cleaning. essind.com
The table below details the functions of phosphates in detergents.
| Function | Mechanism | Benefit |
|---|---|---|
| Water Softening | Sequestration/Chelation of Ca²⁺ and Mg²⁺ ions. essind.comwelltchemicals.com | Prevents surfactant deactivation and soap scum formation. stppgroup.comquora.com |
| Buffering | Maintains alkaline pH. essind.com | Optimizes cleaning performance. |
| Soil Management | Peptizing and suspending dirt particles. essind.com | Prevents redeposition of soil on cleaned surfaces. |
Due to environmental concerns related to eutrophication, the use of phosphates in consumer laundry detergents has been reduced or eliminated in many regions. europa.euiwlearn.neticis.com
Precursors for Other Phosphorus-Containing Chemicals
Phosphorus compounds, including various forms of phosphates, are fundamental precursors in the chemical industry for the synthesis of a wide range of other phosphorus-containing chemicals. nih.govrsc.org Phosphoric acid, which is produced on a massive scale from phosphate rock, serves as a key starting material for products traditionally derived from white phosphorus. nih.gov
These synthesized chemicals have diverse applications, including:
Herbicides
Flame-retardants
Catalyst ligands
Battery electrolytes
Pharmaceuticals
Detergents nih.gov
For instance, research has shown that phosphoric acid can be dehydrated to form trimetaphosphate, which can then be reduced to produce phosphide (B1233454) anions. These anions provide a synthetic route to valuable organophosphorus chemicals like alkyl phosphines and organophosphinates. nih.gov
In materials science, specific phosphate compounds can act as precursors for advanced materials. For example, thorium phosphate-hydrogenphosphate can be precipitated and then heated to form thorium phosphate-diphosphate, a material considered for hosting nuclear waste. acs.org Similarly, phosphites are being explored as precursor materials in atomic layer deposition (ALD), a technique for creating thin films for electronics and other applications. aip.org The use of phosphite precursors offers an alternative to traditional phosphate sources and can be compatible with water as a co-reactant. aip.org Glycosyl phosphates can be synthesized using phosphonic acid derivatives as precursors, which are important for biological studies and pharmaceutical development. glycoforum.gr.jp
Environmental Chemistry and Geochemistry of Hydrogen Phosphite
Role in Phosphorus Biogeochemical Cycling (Focus on fundamental chemical transformations)
Phosphite (B83602) plays a significant, though often overlooked, role in the biogeochemical cycling of phosphorus. researchgate.net While phosphate (B84403) is the most stable form of phosphorus under typical surface Earth conditions, reduced phosphorus species like phosphite are present in various environments, including soils, sediments, and aquatic systems, accounting for a notable fraction of the total phosphorus pool. researchgate.netfrontiersin.orgmdpi.com The transformation between phosphite and phosphate is a key process, primarily driven by microbial activity.
The fundamental chemical transformation is the oxidation of phosphite (P⁺³) to phosphate (P⁺⁵). mdpi.com This oxidation is an energetically favorable process that certain microorganisms can harness for energy or as a means to assimilate phosphorus. nih.govresearchgate.net The pathways for microbial phosphite oxidation are broadly categorized as assimilatory and dissimilatory.
Assimilatory Phosphite Oxidation (APO) : In this process, microorganisms oxidize phosphite to phosphate for nutritional purposes, incorporating the resulting phosphate into their cellular structures. nih.govresearchgate.net This is often catalyzed by the enzyme phosphite dehydrogenase (PtxD), which facilitates the oxidation of phosphite to phosphate with the concurrent reduction of NAD⁺ to NADH. nih.govacs.orgacs.org
Dissimilatory Phosphite Oxidation (DPO) : Certain anaerobic bacteria can use phosphite as an electron donor for their energy metabolism, coupling its oxidation to the reduction of various electron acceptors like sulfate (B86663) (SO₄²⁻) or carbon dioxide (CO₂). mdpi.comnih.govresearchgate.net For instance, Desulfotignum phosphitoxidans can oxidize phosphite while reducing sulfate to hydrogen sulfide. mdpi.comnih.gov A key enzyme in the dissimilatory pathway in some bacteria is an AMP-dependent phosphite dehydrogenase that oxidizes phosphite and phosphorylates AMP to ADP. pnas.org
Conversely, the reduction of phosphate to phosphite is less commonly reported but can occur under specific microbial influences. nih.gov For example, Clostridium butyricum and E. coli have been shown to form phosphite and hypophosphite from orthophosphate. eagri.org
The table below summarizes the key chemical transformations of hydrogen phosphite in the phosphorus biogeochemical cycle.
| Transformation | Reactant(s) | Product(s) | Driving Process | Key Enzyme(s) | Environmental Significance |
| Oxidation | HPO₃²⁻, H₂O | HPO₄²⁻, 2H⁺, 2e⁻ | Microbial Respiration/Assimilation | Phosphite Dehydrogenase (PtxD), Alkaline Phosphatase (PhoA) | Converts phosphite to a bioavailable form of phosphorus (phosphate) and can provide energy for certain microbes. frontiersin.orgnih.govresearchgate.netacs.org |
| Reduction | HPO₄²⁻, 2H⁺, 2e⁻ | HPO₃²⁻, H₂O | Microbial Metabolism | Not well characterized | Less common, but contributes to the pool of reduced phosphorus compounds in anaerobic environments. nih.goveagri.org |
| Disproportionation | HPO₃²⁻ | HPO₄²⁻, PH₃ | Microbial Metabolism | Not fully elucidated | A thermodynamically favorable reaction under some conditions that can produce phosphine (B1218219) gas. researchgate.net |
Interactions with Minerals and Sediments
The interaction of hydrogen phosphite with minerals and sediments is a key factor controlling its mobility and bioavailability in the environment. usda.gov Compared to phosphate, phosphite generally exhibits lower retention in soils, making it more mobile and susceptible to leaching. usda.gov This difference is attributed to its distinct chemical structure and charge characteristics. frontiersin.orgresearchgate.net
Sorption of phosphite to soil particles is influenced by soil pH and the mineralogical composition, particularly the content of aluminum (Al) and iron (Fe) oxides, clay minerals, and carbonates. usda.govusda.gov Studies on Ultisols from the Southeastern Coastal Plain of the USA have shown that at acidic pH, phosphate has a higher affinity for soil solids than phosphite. usda.gov The sorption of both phosphorus species decreases as the pH increases. usda.gov
Research has identified that the primary soil properties controlling the sorption of both phosphite and phosphate are the content of amorphous Al oxides, clay percentage, and kaolinite. usda.gov Iron oxides were also found to be significant for the soil binding of phosphite. usda.gov The adsorption of phosphite on goethite (an iron oxyhydroxide) is nearly complete at a pH below 6 and decreases significantly as the pH rises to 11. acs.org
The following table presents research findings on the sorption of phosphite by different soil materials.
| Soil Material | pH | Phosphite Sorption Capacity (mg/kg) | Phosphate Sorption Capacity (mg/kg) | Key Findings | Reference |
| Dothan (Dt_a) | Acidic | 95 | 98 | High sorption capacity for both, leading to lower leaching. | usda.gov |
| Norfolk (Nf_a) | Acidic | 43.9 | 42 | Lower sorption capacity, resulting in higher leaching potential compared to Dothan soil. | usda.gov |
| Ultisols (Average of 3) | Acidic Field pH | Lower than Phosphate | 44% greater than Phosphite | Phosphate has a higher affinity for soil solids at acidic pH. | usda.gov |
| Ultisols (Average of 3) | 6.5 | Decreased for both | Decreased for both | Sorption of both P species decreased at a higher pH. | usda.gov |
Fate and Transport in Aquatic and Terrestrial Systems
The fate and transport of hydrogen phosphite in the environment are governed by a combination of its chemical stability, solubility, interaction with soils and sediments, and microbial transformations. Phosphite is highly soluble and generally more mobile in soils than phosphate, which increases its potential for transport into aquatic systems through runoff and leaching. frontiersin.orgusda.govresearchgate.net
In terrestrial systems , the high solubility and weaker sorption of phosphite to soil particles compared to phosphate contribute to its greater mobility. usda.gov This can lead to the movement of phosphite through the soil profile and potentially into groundwater. The extent of leaching is dependent on soil properties such as texture, pH, and sorption capacity, as well as the intensity of rainfall following application. usda.gov
In aquatic systems , phosphite can be introduced through agricultural runoff and industrial effluents. researchgate.netnih.gov Once in aquatic environments, its fate is largely determined by microbial oxidation to phosphate. nih.govresearchgate.net The presence of phosphite has been confirmed in freshwater lakes, where it can constitute a small but significant fraction of the total phosphorus. nih.gov The hydrolysis of some organophosphite compounds, which can be precursors to hydrogen phosphite, is also a relevant process in aquatic environments. For instance, diethyl hydrogen phosphite is expected to hydrolyze in water. nih.gov
The table below summarizes key factors influencing the fate and transport of hydrogen phosphite.
| Environmental System | Key Process | Influencing Factors | Outcome |
| Terrestrial | Leaching | Soil type, pH, rainfall, sorption capacity | Transport of phosphite through the soil profile to groundwater. usda.gov |
| Terrestrial | Microbial Oxidation | Soil microbial community, oxygen availability, temperature | Conversion of phosphite to less mobile phosphate. mdpi.comnih.gov |
| Aquatic | Runoff/Discharge | Agricultural practices, industrial activities | Input of phosphite into rivers, lakes, and oceans. researchgate.netnih.gov |
| Aquatic | Hydrolysis | pH, temperature | Breakdown of organophosphite precursors to hydrogen phosphite. nih.govnih.gov |
| Aquatic | Microbial Transformation | Microbial populations, nutrient status | Oxidation of phosphite to phosphate, influencing phosphorus availability. researchgate.netnih.gov |
Bioremediation and Microbial Transformation (Focus on chemical mechanisms)
Bioremediation strategies for phosphite-contaminated environments leverage the ability of certain microorganisms to transform phosphite into the less mobile and more readily assimilated phosphate. google.comresearchgate.net The core of these strategies lies in the enzymatic oxidation of phosphite.
The primary enzyme involved in the aerobic oxidation of phosphite is phosphite dehydrogenase (PtxD) . acs.orgacs.org This enzyme catalyzes the NAD⁺-dependent oxidation of phosphite to phosphate. acs.org The chemical mechanism involves the stereoselective transfer of a hydride from phosphite to the NAD⁺ cofactor. acs.org The reaction is essentially irreversible due to the large negative redox potential of the phosphite/phosphate couple compared to the NAD⁺/NADH couple. pnas.org
PtxD-catalyzed reaction: HPO₃²⁻ + NAD⁺ + H₂O → HPO₄²⁻ + NADH + H⁺
Some microorganisms can also oxidize phosphite through other enzymatic means. For example, the alkaline phosphatase PhoA in E. coli can oxidize phosphite to phosphate while producing molecular hydrogen. frontiersin.orgnih.gov
PhoA-catalyzed reaction (in vitro): HPO₃²⁻ + H₂O → HPO₄²⁻ + H₂
Under anaerobic conditions, dissimilatory phosphite oxidation provides a mechanism for bioremediation. For example, Desulfotignum phosphitoxidans couples the oxidation of phosphite to the reduction of sulfate. mdpi.com
Anaerobic oxidation coupled to sulfate reduction: 4HPO₃²⁻ + SO₄²⁻ + H⁺ → 4HPO₄²⁻ + HS⁻
The genetic engineering of organisms, including plants and microalgae, with the ptxD gene has been explored as a bioremediation tool. researchgate.net These engineered organisms can utilize phosphite as a sole phosphorus source, effectively removing it from contaminated water or soil. researchgate.net
The table below details the chemical mechanisms of key microbial transformations of hydrogen phosphite relevant to bioremediation.
| Microbial Process | Key Enzyme/System | Chemical Mechanism | Electron Acceptor (if applicable) | Significance in Bioremediation |
| Aerobic Assimilatory Oxidation | Phosphite Dehydrogenase (PtxD) | Oxidation of phosphite to phosphate with the concomitant reduction of NAD⁺ to NADH. acs.orgacs.org | NAD⁺ | Enables microorganisms to use phosphite as a phosphorus source, effectively removing it from the environment. researchgate.net |
| Aerobic Oxidation | Alkaline Phosphatase (PhoA) | In vitro, catalyzes the oxidation of phosphite to phosphate with the production of molecular hydrogen. frontiersin.org | Water | An alternative enzymatic pathway for phosphite oxidation. frontiersin.org |
| Anaerobic Dissimilatory Oxidation | Dissimilatory phosphite oxidation pathway | Oxidation of phosphite coupled to the reduction of an external electron acceptor for energy conservation. mdpi.comresearchgate.net | Sulfate (SO₄²⁻), Nitrate (NO₃⁻), CO₂ | Important for phosphite removal in anoxic environments. mdpi.comresearchgate.net |
| Carbon-Phosphorus Bond Cleavage | C-P Lyase | Cleavage of the P-H bond in phosphite may occur through a radical mechanism, analogous to its action on phosphonates. frontiersin.orgresearchgate.net | Not directly applicable | Broad-specificity enzyme that could potentially contribute to phosphite degradation. mdpi.com |
Advanced Analytical Methodologies for Detection and Quantification of Hydrogen Phosphite
Chromatographic Techniques
Chromatography offers powerful solutions for separating complex mixtures, making it highly suitable for distinguishing phosphite (B83602) from other phosphorus oxyanions.
Ion chromatography (IC) is a premier technique for the analysis of inorganic anions, including phosphite. It excels at separating phosphite (HPO₃²⁻) from other anions like phosphate (B84403) (PO₄³⁻) and hypophosphite (H₂PO₂⁻), which often coexist in samples. shodex.com The method typically employs an anion-exchange column and a conductivity detector, often with a suppressor system to reduce the background conductivity of the eluent and enhance sensitivity. shodex.comshodex.com
The separation is based on the differential affinities of the anions for the stationary phase of the column. By carefully controlling the composition and gradient of the eluent, typically an aqueous solution of carbonate and/or bicarbonate, a distinct separation of phosphite, phosphate, and other common anions can be achieved. shodex.comthermofisher.com For instance, the Dionex IonPac AS28-Fast-4µm column, which utilizes 4 µm resin particles, provides high-efficiency separations, leading to more accurate peak integration and reliable results. thermofisher.com To achieve a good separation of phosphite from interfering ions like carbonate, a lower eluent concentration may be required in the initial step of a gradient elution. thermofisher.com
In complex matrices such as eutrophic lake water, where interfering ions like chloride and sulfate (B86663) are present in high concentrations, IC with a gradient elution can effectively separate micromolar levels of phosphite. researchgate.net Method detection limits for phosphite can reach the low micromolar (µM) or even nanomolar (nM) range, with some methods achieving a detection limit as low as 0.002 µM. researchgate.net
Table 1: Comparison of Ion Chromatography Methods for Phosphite Analysis
| Column Type | Eluent System | Detection Method | Key Findings/Application | Reference |
|---|---|---|---|---|
| Dionex IonPac AS28-Fast-4µm | Potassium Hydroxide (B78521) (KOH) Gradient | Suppressed Conductivity | Separation of phosphite and phosphate in ibandronate sodium in under 25 minutes. | thermofisher.com |
| Shodex IC SI-90 4E / SI-52 4E | Sodium Bicarbonate (NaHCO₃) | Suppressed Conductivity | Simultaneous separation of phosphate, phosphite, hypophosphite, and seven other common anions. | shodex.comshodex.com |
| AS11 HC Analytical Column | Gradient Elution | Suppressed Conductivity | Determination of phosphite in freshwater lakes with a detection limit of 0.002 µM. | researchgate.net |
| Dowex 1-X8 Anion Exchange | Potassium Chloride (KCl) Gradient | Post-oxidation and Colorimetric | Separation of hypophosphite, phosphite, and phosphate in microbial growth media. | nasa.govasm.org |
High-Performance Liquid Chromatography (HPLC) provides an alternative and versatile approach for the analysis of phosphite, particularly for organophosphite compounds and in complex sample matrices where IC may face limitations. nih.govnih.gov Unlike IC, which primarily relies on ion exchange, HPLC methods for phosphite often utilize reversed-phase (RP) columns. researchgate.netoup.com
Because phosphite itself lacks a strong chromophore for standard UV detection, indirect methods are often employed. One such technique is ion-pair reversed-phase HPLC with indirect UV detection. researchgate.netoup.com In this method, a charged ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, is added to the mobile phase to retain the anionic phosphite on a nonpolar C18 column. researchgate.netoup.com An ionic, UV-absorbing compound, like potassium hydrogen phthalate (B1215562), is also included in the mobile phase to create a high background absorbance. researchgate.netoup.com When phosphite elutes, it displaces the chromophore, causing a decrease in absorbance that is detected as a negative peak, allowing for quantification. This approach has been successfully validated for determining phosphite and phosphate impurities in pharmaceuticals, with limits of detection (LOD) for phosphite reported at 0.76 µg/mL. researchgate.netoup.com
HPLC is also instrumental in studying the stability and degradation of phosphite-containing compounds, such as dimethyl hydrogen phosphite (DMHP). nih.govresearchgate.net These studies can identify degradation products like methanol (B129727) and orthophosphorous acid, providing insights into the compound's behavior under various conditions. nih.govresearchgate.net
Table 2: Selected HPLC Methodologies for Phosphite-Related Compounds
| Method | Column | Mobile Phase Components | Detection | Application | Reference |
|---|---|---|---|---|---|
| Ion-Pair RP-HPLC | C18 | Tetrabutylammonium hydroxide (ion-pairing agent), Potassium hydrogen phthalate (chromophore), Acetonitrile (B52724) | Indirect UV (248 nm) | Quantification of phosphite and phosphate impurities in sodium risedronate. | researchgate.netoup.com |
| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified (suitable for MS) | Analysis of diphenyl phosphite and triphenyl phosphite. | sielc.comsielc.com |
| HPLC | Not specified | Not specified | Not specified | Analysis of dimethyl hydrogen phosphite (DMHP) and its degradation products. | nih.govresearchgate.net |
Ion Chromatography (IC) for Anion Separation
Spectrophotometric and Colorimetric Methods
Spectrophotometric methods are widely used for phosphorus determination due to their simplicity, cost-effectiveness, and suitability for high-throughput analysis. These methods are typically based on the formation of a colored complex following a chemical reaction.
The molybdenum blue method is one of the most common techniques for phosphorus analysis. dcu.iemdpi.com The standard method detects orthophosphate. In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a heteropoly acid (phosphomolybdic acid). dcu.ie This complex is then reduced by an agent, such as ascorbic acid or stannous chloride, to produce a stable, intensely colored blue complex, known as molybdenum blue. dcu.iecore.ac.uk The intensity of this blue color, measured spectrophotometrically (typically around 660 nm or 880 nm), is directly proportional to the phosphate concentration. dcu.iemdpi.com
To determine phosphite using this method, an initial oxidation step is required to convert phosphite to phosphate. This can be achieved using an oxidizing agent like potassium permanganate (B83412). acs.org A flow injection analysis (FIA) system can be designed to automate this process. In such a system, a sample aliquot is first analyzed directly to measure the initial phosphate concentration. A second aliquot is then passed through an online oxidation channel before reacting with the molybdenum blue reagents to determine the total phosphate (initial phosphate plus phosphate from oxidized phosphite). The phosphite concentration is then calculated by the difference between the two measurements. acs.org This approach has been successfully applied to determine phosphite in fertilizers. acs.org
Table 3: Applications of the Molybdenum Blue Method for Phosphorus Speciation
| Method Variant | Key Reagents | Measurement Wavelength | Application | Reference |
|---|---|---|---|---|
| Flow Injection Analysis (FIA) | Ammonium molybdate, Ascorbic acid, Potassium permanganate (for oxidation) | Not Specified | Determination of phosphite in commercial liquid fertilizers. | acs.org |
| Batch Method | Ammonium molybdate, Potassium antimonyl tartrate, Ascorbic acid | 880 nm | Detection of phosphate in freshwater systems; basis for portable sensors. | dcu.ie |
| Plant Tissue Analysis | Ammonium molybdate | 660 nm | Analysis of total phosphorus content in plant tissues after digestion. | mdpi.com |
| Flow Injection (FI) with Iodide | Mixed-iodide (for oxidation), Ascorbic acid, Molybdenum reagents | 710 nm | Online determination of phosphite by oxidizing it to phosphate, followed by molybdenum blue reaction. | nih.gov |
The vanadomolybdophosphoric acid method is another established colorimetric technique for phosphorus determination. nih.gov In an acidic solution, orthophosphate reacts with a mixed reagent containing ammonium molybdate and ammonium metavanadate to form a yellow-colored heteropoly acid, specifically vanadomolybdophosphoric acid. libretexts.org
The intensity of the yellow color is proportional to the phosphate concentration and is typically measured at wavelengths between 400 and 470 nm. libretexts.org This method is generally used for higher phosphorus concentrations (e.g., 1–20 mg/L) compared to the more sensitive molybdenum blue methods. nih.gov Similar to the molybdenum blue technique, direct measurement with the vanadomolybdophosphoric acid method quantifies only orthophosphate. Therefore, to determine phosphite, a pre-oxidation step is necessary to convert the phosphite into phosphate. nasa.govresearchgate.net This method has been used in conjunction with ion-exchange chromatography, where separated fractions containing different phosphorus species are oxidized and then analyzed colorimetrically to quantify each species. nasa.govasm.org
Table 4: Characteristics of the Vanadomolybdophosphoric Acid Method
| Parameter | Description | Reference |
|---|---|---|
| Principle | Formation of a yellow vanadomolybdophosphoric acid complex in the presence of phosphate. | libretexts.org |
| Reagents | Ammonium molybdate, Ammonium metavanadate in an acidic solution. | libretexts.org |
| Measurement Wavelength | Typically 400-470 nm. 470 nm is often chosen to avoid interference from ferric ions. | libretexts.org |
| Typical Concentration Range | 1–20 mg/L of Phosphorus. | nih.gov |
| Application for Phosphite | Requires a preliminary oxidation step to convert phosphite to phosphate before colorimetric measurement. | nasa.govresearchgate.net |
Molybdenum Blue Methods and Variants
Electrochemical Methods
Electrochemical sensors offer attractive features for chemical analysis, including high sensitivity, portability, and the potential for real-time, in-situ measurements. mdpi.com Research into electrochemical detection of phosphorus compounds is an active area, with several approaches being developed for both phosphate and, more recently, phosphite.
Sensors for phosphate often rely on the modification of an electrode surface. For example, molybdenum blue can be electrodeposited onto a pencil graphite (B72142) electrode to create a sensor for phosphate ions, with detection limits reported as low as 2.19 x 10⁻⁸ M. rsc.org Other sensors utilize the specific interaction between phosphate species and metal oxides, such as cobalt oxide, on an electrode surface. researchgate.net While these sensors are designed for phosphate, they can be adapted for phosphite detection if coupled with an efficient and selective oxidation step.
More recent efforts have focused on developing sensors that can directly detect phosphite. One innovative approach involves the use of metal-organic framework (MOF) composites. A sensor based on UiO-66/graphene oxide (GO) composites has been shown to improve the electrochemical performance for the effective detection of phosphite, even in the presence of interfering phosphate buffer solutions. researchgate.net The development of phosphite-based materials for electrodes in lithium-ion batteries also underscores the inherent electrochemical activity of the phosphite anion, which can be harnessed for sensing applications. acs.orgimist.ma These studies explore the redox behavior of materials like iron phosphite and titanium phosphite, providing a foundation for designing direct electrochemical sensors. acs.org
Table 5: Overview of Electrochemical Methods for Phosphorus Anion Detection
| Sensor Type | Electrode Material/Modification | Target Analyte | Principle | Reference |
|---|---|---|---|---|
| Voltammetric Sensor | Molybdenum Blue on Pencil Graphite Electrode | Phosphate | Direct voltammetric detection of phosphate interaction with the modified surface. | rsc.org |
| Potentiometric Sensor (ISE) | Cobalt Phosphate on Cobalt Electrode | Phosphate Species | Measures potential change due to interaction between phosphate ions and the electrode surface. | researchgate.net |
| Voltammetric Sensor | UiO-66/Graphene Oxide (GO) Composite | Phosphite | Direct electrochemical detection of phosphite, enhanced by the composite material. | researchgate.net |
| Stripping Voltammetry | Cd Zeolitic Imidazole Framework-67 on Glassy Carbon | Dimethyl Methyl Phosphonate (B1237965) (Sarin Simulant) | Adsorptive stripping voltammetry for ultrasensitive detection. | nih.gov |
Voltammetric Techniques for Oxidation/Reduction Analysis
Voltammetric techniques are electrochemical methods that measure the current resulting from the application of a varying potential to an electrode. These methods are well-suited for the analysis of electroactive species like phosphite.
Cyclic voltammetry (CV) has been explored for the determination of phosphite concentration. patsnap.com One method involves using a bare platinum electrode to measure the oxide peak current intensity of phosphite. A linear relationship can be established between the current intensity and the phosphite concentration, allowing for quantification. patsnap.com For instance, a study using sulfuric acid solutions with varying sodium phosphite concentrations (5 g/L to 30 g/L) demonstrated the feasibility of this approach. patsnap.com
Another voltammetric approach for the determination of phosphonate involves the formation of a 12-molybdodiphosphonate complex. nih.gov This complex is formed in a specific medium containing Mo(VI), hydrochloric acid, and acetonitrile. nih.gov The resulting heteropolyanion undergoes reduction at a glassy carbon electrode, and the measured voltammetric reduction currents are linearly proportional to the phosphonate concentration in the range of 1 x 10⁻⁵ to 1 x 10⁻³ M. nih.gov
Potentiometric Sensing
Potentiometric sensors measure the potential difference between two electrodes in the absence of a significant current flow. These sensors can be designed to be selective for specific ions, including phosphate and its derivatives. While much of the research focuses on phosphate, the principles can be adapted for phosphite detection.
One type of potentiometric sensor for phosphate ions is based on a surface-modified tungsten electrode. acs.orgnih.gov This sensor demonstrated a detection limit of 10⁻⁶ M in a pH range of 7 to 8. acs.orgnih.gov Another development in this area is an all-solid-state phosphate ion-selective electrode (ISE) based on copper, copper nanoparticles, and copper phosphate. mdpi.com This sensor exhibits a detection limit of 1 × 10⁻⁶ M in neutral solutions and has a rapid response time of less than 10 seconds. mdpi.com
Newer potentiometric sensors for hydrogen phosphate have been developed using ionic liquids based on thiacalix researchgate.netarene derivatives. frontiersin.org These sensors can selectively determine hydrogen phosphate in the concentration range of 1 × 10⁻² to 1 × 10⁻⁶ M, with a detection limit between 2 × 10⁻⁷ and 1 × 10⁻⁶ M. frontiersin.org
Table 1: Performance of Various Potentiometric Sensors
| Sensor Type | Target Analyte | Linear Range (M) | Detection Limit (M) | pH Range | Reference |
| Modified Tungsten Electrode | Phosphate | 10⁻⁶ - 0.1 | 10⁻⁶ | 7-10 | acs.orgnih.gov |
| All-Solid-State Copper ISE | Phosphate | - | 1 × 10⁻⁶ | 6-11 | mdpi.com |
| Thiacalixarene-based Ionic Liquid | Hydrogen Phosphate | 1 × 10⁻² - 1 × 10⁻⁶ | 2 × 10⁻⁷ - 1 × 10⁻⁶ | - | frontiersin.org |
Gravimetric Methods
Gravimetric analysis is a traditional analytical technique that relies on the measurement of mass. For phosphite determination, the methods typically involve the precipitation of a sparingly soluble compound.
One established gravimetric method is based on the formation of magnesium ammonium phosphate hexahydrate (NH₄MgPO₄·6H₂O) or mercurous chloride (Hg₂Cl₂). acs.org The magnesium ammonium phosphate method requires the initial oxidation of phosphite to phosphate. acs.orgmsu.edu While effective, the mercurous chloride method has the significant drawback of producing mercury-based waste. acs.org Historically, gravimetric methods involving ignition were used to determine the phosphorus content in fertilizers in the form of phosphorus oxide (P₂O₅). ufl.edu
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method, typically mass spectrometry (MS). This combination provides high sensitivity and selectivity, making it a powerful tool for the analysis of complex mixtures. ajrconline.orgijnrd.org
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile or semi-volatile compounds. ajrconline.org For non-volatile compounds like phosphite, a derivatization step is often necessary to make them amenable to GC analysis. scirp.org GC-MS has been used for the metabolite profiling of potato tubers after phosphite treatment, identifying significant changes in the levels of various metabolites. scirp.org In another application, headspace GC-MS was used to analyze phosphine (B1218219) metabolites (phosphite and hypophosphite) in biological matrices by converting them to phosphine gas. researchgate.net This method has a detection limit of 0.2 μg/mL for phosphine. researchgate.net The analysis of trimethyl phosphite has also been performed using GC-MS, with a quantification limit of 0.25 µg/Media. analytice.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can analyze a wide range of compounds, including non-volatile and thermally labile ones. scirp.org It is considered a powerful tool for quantifying phosphite in various samples. biorxiv.org LC-MS/MS has been employed for the quantification of tris(nonylphenyl)phosphite in food packaging materials, with a limit of quantification of 0.50 µg dm⁻². nih.gov Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) has been used for phosphite determination, although it may require isotopically labeled standards. thermofisher.com
Recent studies have highlighted the use of high-resolution LC-MS/MS to investigate the impact of phosphite on the proteome and phosphoproteome of Arabidopsis suspension cell cultures. biorxiv.org This technique allowed for the identification and quantification of thousands of proteins and phosphoproteins. biorxiv.org
Table 2: Applications of Hyphenated Techniques for Phosphite-Related Analysis
| Technique | Analyte | Sample Matrix | Key Findings/Performance | Reference |
| GC-MS | Metabolites (following phosphite treatment) | Potato Tubers | Identified 34 metabolites with significant changes. | scirp.org |
| Headspace GC-MS | Phosphine (from phosphite) | Biological Matrices | Detection limit of 0.2 μg/mL. | researchgate.net |
| GC-MS | Trimethyl phosphite | - | Quantification limit of 0.25 µg/Media. | analytice.com |
| LC-MS/MS | Tris(nonylphenyl)phosphite | Food Packaging | Limit of quantification of 0.50 µg dm⁻². | nih.gov |
| High-Resolution LC-MS/MS | Proteins and Phosphoproteins | Arabidopsis Cell Cultures | Quantified over 3,200 proteins and 1,300 phosphoproteins. | biorxiv.org |
Future Research Directions and Emerging Trends
Development of Novel Hydrogen Phosphite-Based Functional Materials
The versatility of the hydrogen phosphite (B83602) ligand in forming stable coordination complexes with a variety of metal ions is a primary driver for the development of new functional materials. Research is increasingly directed towards tailoring the properties of these materials for specific high-performance applications.
Key areas of development include:
Energy Storage and Conversion: Metal phosphites are showing considerable promise as robust electrocatalysts for water electrolysis, a critical process for green hydrogen production. For instance, a nickel phosphite, Ni₁₁(HPO₃)₈(OH)₆, has been demonstrated as a highly efficient and durable bifunctional catalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in alkaline media. rsc.org Future work will likely explore other transition metal phosphites and hetero-bimetallic systems to further enhance catalytic activity and stability. rsc.org Beyond catalysis, materials like tin phosphite (SnHPO₃) are being investigated as potential anode materials for solid-state lithium-ion batteries, valued for their high lithium-ion diffusion rates.
Flame Retardants: Dialkyl hydrogen phosphites are established as effective flame retardants, particularly for textiles and polymers like Nylon 6. nih.gov The trend is moving towards developing next-generation organophosphorus flame retardants with improved thermal stability, resistance to hydrolysis, and compatibility with polymer matrices. nih.govmdpi.com Research is focusing on synergistic systems, where hydrogen phosphite derivatives are combined with nitrogen or sulfur-containing compounds to enhance the flame-retardant effect through cooperative chemical reactions during combustion. mdpi.com
Lubricant Additives: Dihydrocarbyl hydrogen phosphites serve as precursors for lubricant additives that reduce wear and friction in industrial machinery. google.com Future research aims to enhance the performance of these additives by creating more complex and resilient tribo-chemical films at the contact surfaces, often in conjunction with advanced materials like diamond-like carbon (DLC) coatings. google.commdpi.com
Deeper Understanding of Reaction Intermediates and Transient Species
A significant frontier in hydrogen phosphite chemistry is the detection and characterization of short-lived reaction intermediates and transient species. Understanding these fleeting molecules is crucial for deciphering reaction mechanisms, optimizing reaction conditions, and controlling product selectivity.
Current research efforts are focused on:
Catalytic Cycles: In organometallic catalysis, ligands like triisopropyl phosphite can replace traditional phosphine (B1218219) ligands in ruthenium-based olefin metathesis catalysts. researchgate.netbeilstein-journals.org During these reactions, transient isomers and coordinatively unsaturated 14-electron active species are formed. researchgate.netbeilstein-journals.org Detecting these species, often through techniques like ³¹P-{¹H} NMR spectroscopy, is key to understanding catalyst activation and deactivation pathways. researchgate.netbeilstein-journals.org
Mechanistic Pathways: The reduction of phosphates to phosphites can involve complex pathways where phosphorylated phosphite species are generated in-situ as reactive intermediates. acs.org These intermediates can sometimes lead to undesired overreduction products, and understanding their formation is vital for improving the yield of the desired phosphite. acs.org
Radical Chemistry: Flash photolysis and electron spin resonance (e.s.r.) spectroscopy have been used to generate and study transient radicals derived from hydrogen phosphite and related compounds. conicet.gov.arrsc.org For example, ligated alkylboryl radicals can be generated by hydrogen atom abstraction from amine- or phosphine-borane adducts, and their subsequent reactions provide insight into their reactivity and selectivity. rsc.org
Table 2: Examples of Reaction Intermediates in Hydrogen Phosphite Chemistry
| Reaction System | Intermediate/Transient Species | Detection Method | Significance |
|---|---|---|---|
| Ruthenium-catalyzed Olefin Metathesis | trans-isomer of mixed phosphine/phosphite complexes | ³¹P-{¹H} NMR Spectroscopy | Detected as a transient species during the synthesis of the more stable cis-isomer, providing insight into reaction dynamics. researchgate.netbeilstein-journals.org |
| Mechanochemical Phosphate (B84403) Reduction | Phosphorylated phosphite species | ³¹P NMR Spectroscopy | Identified as an in-situ generated intermediate that can lead to overreduction, affecting product yield. acs.org |
| Photolysis of Di-t-butyl peroxide with Amine-alkylboranes | Ligated alkylboryl radicals (e.g., Me₃N→ḂHR) | Electron Spin Resonance (e.s.r.) Spectroscopy | Characterization of these transient radicals reveals their structure and high reactivity in halogen or hydrogen abstraction. rsc.org |
Advanced In Situ Characterization Techniques for Reaction Monitoring
To capture the transient species and dynamic changes discussed in the previous section, the development and application of advanced in situ characterization techniques are paramount. These methods allow researchers to monitor reactions as they happen, providing a real-time window into catalytic processes and material transformations.
Emerging trends in this area include:
In Situ Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for monitoring chemical bond transformations under reaction conditions. mdpi.comacs.org In situ IR spectroscopy, in either attenuated total reflection (ATR) or transmission mode, can track the concentration of reactants, products, and active catalyst species in real-time. acs.org This is particularly useful for studying processes like hydroformylation, where rhodium-phosphite catalysts are employed. acs.org In situ Raman spectroscopy is highly sensitive to the vibrational modes of metal-ligand bonds and can provide critical information on the dynamic reconstruction of catalyst surfaces during electrocatalysis. mdpi.com
In Situ Diffraction and X-ray Techniques: For crystalline materials, in situ X-ray diffraction (XRD) allows for the real-time monitoring of changes in the catalyst's crystal structure during a reaction. mdpi.com This has been used to observe the surface reconstruction of electrocatalysts, such as the transformation of cobalt oxide to metallic cobalt under reductive potentials. mdpi.com In situ X-ray absorption spectroscopy (XAS) provides information on the oxidation state and local coordination environment of metal centers in a catalyst, offering insights into the active sites. rsc.org
Integrated Approaches: The future lies in combining multiple in situ techniques to obtain a more complete picture of a reaction. Coupling spectroscopic methods with electrochemical measurements or using chemometric analysis to deconvolve complex spectral data can reveal subtle details about reaction mechanisms and catalyst behavior that would be missed by a single technique. acs.org
Table 3: Advanced In Situ Techniques for Monitoring Hydrogen Phosphite Reactions
| Technique | Information Provided | Example Application |
|---|---|---|
| In Situ Infrared (IR) Spectroscopy | Real-time concentration of reactants, products, and active species; detection of catalyst degradation. | Monitoring rhodium-phosphite catalyzed hydroformylation to assess catalyst stability and process yield. acs.org |
| In Situ Raman Spectroscopy | Chemical bond transformations; dynamic reconstruction of active species on surfaces. | Characterizing the surface of electrocatalysts to identify active sites during electrochemical reactions. mdpi.com |
| In Situ X-Ray Diffraction (XRD) | Real-time changes in crystalline phase and lattice parameters. | Observing the structural evolution and surface reconstruction of catalysts during electrocatalysis. mdpi.com |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The most significant breakthroughs in hydrogen phosphite research are expected to occur at the intersection of traditional scientific disciplines. polito.it The complex challenges in energy, materials, and environmental sustainability require collaborative approaches that integrate fundamental chemical principles with materials engineering and an understanding of environmental impact.
Chemistry and Materials Science: The synthesis of novel phosphite-based materials with tailored properties is a classic example of this interface. Chemists design and synthesize new phosphite ligands and complexes, while materials scientists characterize their structural, thermal, and electronic properties and fabricate them into functional devices like batteries, supercapacitors, or catalysts. rsc.org The development of nickel phosphite as a bifunctional electrocatalyst for water splitting perfectly illustrates this synergy, combining inorganic synthesis with advanced materials characterization and device testing. rsc.org
Chemistry and Environmental Science: Research into hydrogen phosphite is contributing to environmental solutions. Its use as a precursor for more efficient and stable flame retardants addresses fire safety concerns. nih.govnih.gov In agriculture, there is growing interest in using phosphite as a biostimulant or even as a phosphorus fertilizer, which could potentially reduce phosphate runoff and eutrophication. nih.govfrontiersin.org The discovery of the phosphite dehydrogenase (ptxD) gene in microbes, which allows them to oxidize phosphite to phosphate, opens up biotechnological avenues for creating crops that can utilize phosphite as a phosphorus source. nih.govfrontiersin.org
Materials, Chemistry, and Environmental Science: The ultimate goal is often a technology that is both high-performing and environmentally benign. The development of catalysts for clean energy production, such as hydrogen generation from water, is a prime example. rsc.org This requires expertise in synthetic chemistry to create the catalyst, materials science to optimize its performance and stability, and environmental science to assess the lifecycle and sustainability of the technology. polito.it
This interdisciplinary approach ensures that the development of new technologies based on hydrogen phosphite is not only scientifically advanced but also practically viable and environmentally responsible.
Q & A
Q. How can researchers differentiate between artifact and genuine reactivity of Phosphate(2-), dioxo- in redox experiments?
- Methodological Answer : Conduct control experiments with inert atmospheres (e.g., N₂ glovebox) to rule out oxidative artifacts. Use X-ray photoelectron spectroscopy (XPS) to track oxidation states of phosphorus. Replicate experiments across independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
